MZP-54
Description
BenchChem offers high-quality MZP-54 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MZP-54 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWLIFIYIVHPI-DDWISSAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66ClN7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-47-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MZP-54 for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MZP-54 is a potent and selective heterobifunctional degrader targeting the Bromodomain and Extra-Terminal (BET) family proteins, with a pronounced effect on BRD4. As a Proteolysis Targeting Chimera (PROTAC), MZP-54 operates by hijacking the cell's natural protein disposal system to induce the degradation of BRD4, a key regulator of oncogene transcription. This technical guide provides a comprehensive overview of the core mechanism of action of MZP-54, including its molecular composition, the formation of the critical ternary complex, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's activity.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
MZP-54 is a PROTAC that functions by inducing the proximity of its target protein, BRD4, to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple BRD4 molecules by a single MZP-54 molecule.
The core mechanism can be broken down into the following key steps:
-
Binding to BRD4: The I-BET726 warhead of MZP-54 binds to the acetyl-lysine binding pocket of the bromodomains of BRD4.
-
Recruitment of VHL: The VH032 ligand of MZP-54 simultaneously binds to the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: The binding of both BRD4 and VHL to MZP-54 results in the formation of a transient BRD4-MZP-54-VHL ternary complex.
-
Ubiquitination of BRD4: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.
-
Recycling of MZP-54: Following the degradation of BRD4, MZP-54 is released and can engage in another cycle of degradation.
Molecular Architecture of MZP-54
MZP-54 is a chimeric molecule composed of three key components connected by a polyethylene glycol (PEG) linker:
-
BRD4 Ligand (Warhead): I-BET726, a potent and selective inhibitor of the BET family of proteins.
-
Linker: A flexible polyethylene glycol (PEG) chain that connects the two ligands and influences the stability and conformation of the ternary complex.
-
E3 Ligase Ligand (Hook): VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
Figure 1: Logical relationship of the core components of the MZP-54 PROTAC.
Quantitative Analysis of MZP-54 Activity
The efficacy of MZP-54 has been characterized through various biophysical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biophysical Binding Affinities
| Parameter | Target | Value | Method |
| Kd | BRD4BD2 | 4 nM | Not Specified |
| Kd | VCB Complex | 105 ± 24 nM | Not Specified |
VCB Complex: VHL-ElonginC-ElonginB
Table 2: Cellular Activity and Degradation Potency
| Parameter | Cell Line | Value |
| pEC50 (Anti-proliferative) | MV4;11 | 7.08 ± 0.05 |
| pEC50 (Anti-proliferative) | HL-60 | 6.37 ± 0.03 |
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. Studies have shown that MZP-54 forms a ternary complex with BRD4 and the VHL E3 ligase. Interestingly, this complex exhibits negative cooperativity, meaning the binding of one protein to MZP-54 decreases the affinity for the other. This is in contrast to some other PROTACs, such as MZ1, which show positive cooperativity. The negative cooperativity observed with MZP-54 may influence its degradation kinetics and selectivity profile.
Figure 2: Signaling pathway of MZP-54-mediated BRD4 degradation.
Detailed Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol is a representative method for assessing the degradation of BRD4 in cultured cells following treatment with MZP-54.
-
Cell Culture and Treatment:
-
Seed HeLa, MV4;11, or HL-60 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of MZP-54 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should also be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Figure 3: Experimental workflow for Western Blotting to assess BRD4 degradation.
Cell Viability Assay
This protocol outlines a general method for determining the anti-proliferative effects of MZP-54 on cancer cell lines.
-
Cell Seeding:
-
Seed MV4;11 or HL-60 cells into a 96-well clear-bottom plate at a density of 3 x 105 cells/mL in RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.[1]
-
-
Compound Treatment:
-
Viability Measurement:
-
After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the MZP-54 concentration.
-
Calculate the pEC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.[1]
-
Conclusion
MZP-54 represents a significant tool for the targeted degradation of BRD4. Its mechanism of action, centered on the PROTAC concept of hijacking the VHL E3 ligase, offers a powerful approach to eliminate this key oncogenic protein. The detailed understanding of its molecular architecture, binding kinetics, and cellular effects, as outlined in this guide, provides a solid foundation for researchers and drug developers to explore its therapeutic potential further. The provided experimental protocols are intended to serve as a starting point for the validation and expansion of these findings. Future investigations into the structural basis of its negative cooperativity and in vivo efficacy will be crucial in advancing MZP-54 towards clinical applications.
References
An In-depth Technical Guide on the Binding Affinity of MZP-54 to the Von Hippel-Lindau E3 Ligase
Introduction
MZP-54 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins.[1] As a PROTAC, MZP-54 functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the protein of interest. MZP-54 specifically recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target the Bromodomain and Extra-Terminal (BET) family proteins BRD3 and BRD4 for degradation.[1][2][3] This technical guide provides a detailed overview of the binding affinity of MZP-54 to VHL, the experimental methods used for its determination, and the relevant biological pathways.
Quantitative Binding Affinity Data
The interaction between MZP-54 and the VHL E3 ligase complex is a critical parameter for its efficacy as a protein degrader. The binding affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
The binding affinity of MZP-54 has been characterized for both its intended target, the second bromodomain of BRD4 (Brd4BD2), and the VHL-ElonginC-ElonginB (VCB) complex.
| Ligand | Target | Binding Affinity (Kd) |
| MZP-54 | VHL-EloC-EloB (VCB) | 105 ± 24 nM[2][4] |
| MZP-54 | Brd4BD2 | 4 nM[2][3][4][5] |
Mechanism of Action and Signaling Pathways
MZP-54 operates by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein (BRD4). This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The VHL protein is a crucial component of a major cellular oxygen-sensing pathway. Under normal oxygen levels (normoxia), VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[6][7][8] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, preventing the activation of hypoxia-responsive genes.[6][9][10][11] In hypoxic conditions or when VHL is mutated, HIF-α is stabilized and accumulates, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][10][11]
Experimental Protocols
The binding affinity of MZP-54 to VHL is typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) assays.[7][12][13][14][15][16][17][18] Below is a detailed methodology for a competitive Fluorescence Polarization assay, a common high-throughput method for quantifying such interactions.
Methodology: Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a competing unlabeled ligand (MZP-54). The change in polarization of the emitted light is proportional to the amount of probe displaced, allowing for the calculation of the inhibitor's binding affinity (IC50, which can be converted to Ki).
1. Reagents and Materials:
-
VHL Complex: Purified VHL-ElonginB-ElonginC (VCB) complex.
-
Fluorescent Probe: A high-affinity VHL ligand conjugated to a fluorophore (e.g., BODIPY FL VH032).[16]
-
Test Compound: MZP-54, serially diluted.
-
Assay Buffer: e.g., HEPES buffer with a non-ionic surfactant to prevent non-specific binding.
-
Microplates: Black, non-binding surface 384-well plates.[19]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.[16][19]
2. Experimental Procedure:
-
Preparation: Prepare serial dilutions of MZP-54 in the assay buffer.
-
Assay Mix: In each well of the microplate, combine a fixed concentration of the VCB complex and the fluorescent probe. The concentrations are optimized to ensure a stable polarization signal.
-
Incubation: Add the serially diluted MZP-54 or a vehicle control (e.g., DMSO) to the wells.[16] Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[19]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein-based probes).[18][19]
3. Data Analysis:
-
The raw millipolarization (mP) values are recorded.
-
The percentage of inhibition is calculated for each concentration of MZP-54.
-
The data are plotted as percent inhibition versus the logarithm of the MZP-54 concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of MZP-54 required to displace 50% of the fluorescent probe.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MZP-54 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MZP-54, 2010159-47-2 | BroadPharm [broadpharm.com]
- 6. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
MZP-54: A Selective BET Bromodomain Degrader for Targeted Protein Downregulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MZP-54 is a potent and selective heterobifunctional degrader that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD3 and BRD4, for proteasomal degradation. As a Proteolysis Targeting Chimera (PROTAC), MZP-54 utilizes a warhead based on the I-BET726 inhibitor to bind to BET bromodomains and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a polyethylene glycol (PEG) linker. This ternary complex formation facilitates the ubiquitination and subsequent degradation of BRD3 and BRD4, leading to the downregulation of key oncogenes, including c-MYC. This guide provides a comprehensive overview of MZP-54, including its mechanism of action, quantitative performance metrics, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
MZP-54 operates through the PROTAC mechanism, inducing the degradation of target proteins rather than simply inhibiting their function. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.
The key steps are:
-
Ternary Complex Formation: MZP-54, with its two distinct ligands, simultaneously binds to a BET protein (BRD3 or BRD4) and the VHL E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once in the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target BET protein.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.
-
Catalytic Cycle: After the degradation of the target protein, MZP-54 is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein downregulation at sub-stoichiometric concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for MZP-54, providing a clear comparison of its binding affinities, degradation efficiency, and cellular activity.
Table 1: Binding Affinities
| Target | Ligand | Kd (nM) |
| Brd4BD2 | MZP-54 | 4[1][2] |
| VHL-EloC-EloB (VCB) | MZP-54 | 105 ± 24[1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | pEC50 |
| MV4;11 (Acute Myeloid Leukemia) | Antiproliferative Activity | 7.08 ± 0.05[1][2] |
| HL60 (Acute Promyelocytic Leukemia) | Antiproliferative Activity | 6.37 ± 0.03[1][2] |
Table 3: Degradation Performance (Illustrative)
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MV4;11 | ~50 | >85[3] |
| BRD3 | HeLa | Not explicitly quantified for MZP-54, but selective degradation observed. | Not explicitly quantified for MZP-54, but selective degradation observed. |
| BRD2 | HeLa | Not significantly degraded | Not significantly degraded |
Signaling Pathways and Experimental Workflows
Downregulation of the c-MYC Signaling Pathway
A primary consequence of BRD4 degradation is the transcriptional downregulation of the proto-oncogene c-MYC. BRD4 is a key transcriptional coactivator that binds to acetylated histones at super-enhancers and promoters of target genes, including c-MYC. By degrading BRD4, MZP-54 effectively evicts it from these regulatory regions, leading to a significant reduction in c-MYC mRNA and protein levels.[1][3] This, in turn, impacts downstream processes regulated by c-MYC, such as cell cycle progression, proliferation, and metabolism.
Experimental Workflow for PROTAC Characterization
The characterization of a PROTAC like MZP-54 involves a series of in vitro and in-cell assays to confirm its mechanism of action, potency, and selectivity.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize MZP-54. These are based on standard methodologies and should be optimized for specific experimental conditions.
Western Blot for BRD4 Degradation
This protocol describes the detection of BRD4 protein levels in cells following treatment with MZP-54 to determine its degradation efficiency.
Materials:
-
Cell line of interest (e.g., MV4;11, HeLa)
-
Cell culture medium and supplements
-
MZP-54
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-BRD3, anti-BRD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of MZP-54 or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BRD4-MZP-54-VHL ternary complex.
Materials:
-
Cells expressing tagged versions of VHL or BRD4 (e.g., FLAG-VHL)
-
MZP-54
-
DMSO
-
Co-IP lysis buffer
-
Anti-FLAG affinity beads (or other appropriate affinity resin)
-
Primary antibodies: anti-BRD4, anti-VHL
-
Secondary antibodies
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with MZP-54 or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with affinity beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with anti-FLAG affinity beads overnight at 4°C to pull down FLAG-VHL and its interacting partners.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., FLAG peptide solution).
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BRD4 and VHL to confirm the presence of both proteins in the immunoprecipitated complex.
Quantitative Proteomics for Selectivity Profiling
This protocol provides a general workflow for using mass spectrometry-based quantitative proteomics to assess the selectivity of MZP-54 across the entire proteome.
Materials:
-
Cell line of interest
-
MZP-54
-
DMSO
-
Lysis buffer for proteomics (e.g., urea-based)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
Sample clean-up columns
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with MZP-54 or DMSO. Harvest and lyse the cells.
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Clean-up: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. A label-free quantification (LFQ) or tandem mass tag (TMT) labeling approach can be used.
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Statistically analyze the data to identify proteins that are significantly downregulated upon MZP-54 treatment.
-
Compare the abundance changes of BRD3 and BRD4 to all other identified proteins to assess the selectivity of the degrader.
-
Conclusion
MZP-54 is a valuable chemical probe for studying the biological roles of BRD3 and BRD4. Its ability to selectively degrade these BET family members provides a powerful tool for target validation and for exploring the therapeutic potential of BET protein degradation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with or interested in utilizing MZP-54 in their studies. Further investigation into the broader downstream effects and in vivo efficacy of MZP-54 will continue to elucidate its full potential in various disease contexts.
References
The Discovery and Synthesis of MZP-54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-54 has emerged as a significant chemical probe in the field of targeted protein degradation. It is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD3 and BRD4 for removal from the cell.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of MZP-54, along with detailed experimental protocols for its characterization.
Discovery and Mechanism of Action
MZP-54 was developed as part of a study aimed at understanding the impact of the target-binding warhead and linker composition on the efficacy of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.[4]
MZP-54 is a PROTAC that consists of three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This part of the molecule recruits the VHL E3 ligase complex.
-
A ligand for the BET bromodomains: This "warhead" is a derivative of the potent BET inhibitor I-BET726 and is responsible for binding to BRD3 and BRD4.[5]
-
A polyethylene glycol (PEG) linker: This flexible linker connects the VHL ligand and the BET inhibitor, enabling the formation of a ternary complex between the E3 ligase and the target proteins.
The formation of this ternary complex (VHL-MZP-54-BRD3/4) brings the E3 ligase in close proximity to BRD3 and BRD4, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation of BRD3 and BRD4 results in the downstream suppression of key oncogenes, such as c-Myc, which are regulated by these BET proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MZP-54.
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | Brd4BD2 | 4 nM | [1] |
| VCB (VHL-ElonginC-ElonginB) | 105 ± 24 nM | [1] | |
| Cellular Potency (pEC50) | MV4;11 cells | 7.08 ± 0.05 | [1] |
| HL60 cells | 6.37 ± 0.03 | [1] |
Signaling Pathway and Experimental Workflow
The signaling pathway of MZP-54 and a general experimental workflow for its characterization are depicted in the diagrams below.
Caption: Signaling pathway of MZP-54 leading to BRD3/4 degradation.
Caption: General experimental workflow for the synthesis and characterization of MZP-54.
Experimental Protocols
Synthesis of MZP-54
The synthesis of MZP-54 involves the coupling of a derivative of the BET inhibitor I-BET726 with a VHL ligand functionalized with a PEG linker. The general scheme is as follows:
-
Synthesis of the I-BET726 derivative (Warhead): The synthesis of the tetrahydroquinoline core of I-BET726 has been previously described.[5] A derivative is prepared with a suitable functional group for linker attachment.
-
Synthesis of the VHL-linker component: The VHL ligand, VH032, is synthesized and then coupled to a PEG linker with a terminal amine group (e.g., VH 032 amide-PEG3-amine). The synthesis of the VH032 amine building block has been reported in detail.[1]
-
Coupling of the warhead and VHL-linker: The I-BET726 derivative is activated and then reacted with the VHL-linker amine to form the final MZP-54 molecule. The reaction is typically carried out in a suitable solvent such as DMF with a coupling agent like HATU and a base like DIPEA. The final product is purified by preparative HPLC.
BRD4 and c-Myc Degradation Assay (Western Blot)
This protocol describes the analysis of BRD4 and c-Myc protein levels in cells treated with MZP-54.
-
Cell Culture and Treatment:
-
Seed HeLa, MV4;11, or HL60 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MZP-54 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay
This protocol describes the assessment of the effect of MZP-54 on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed MV4;11 or HL60 cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MZP-54 or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Measure cell viability using a commercially available assay kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Conclusion
MZP-54 is a valuable tool for studying the biological roles of BRD3 and BRD4 and serves as an important example in the ongoing development of PROTAC technology. Its discovery and characterization have provided key insights into the structure-activity relationships that govern the efficacy of targeted protein degraders. The detailed protocols and data presented in this guide are intended to facilitate further research and application of MZP-54 in the fields of chemical biology and drug discovery.
References
The Role of MZP-54 in the Regulation of c-Myc Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The proto-oncogene c-Myc is a critical regulator of cellular proliferation and is frequently dysregulated in human cancers. Its transcriptional control is complex and involves various cofactors, including the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide details the role and mechanism of MZP-54, a potent and selective small molecule degrader of BET proteins, in the regulation of c-Myc expression. MZP-54 functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BRD3 and BRD4, which in turn leads to the suppression of c-Myc transcription. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on MZP-54's activity, and detailed experimental protocols for studying its effects.
Introduction to MZP-54 and its Target: The BET Protein Family
MZP-54 is a chemical probe that operates through the PROTAC technology.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to eliminate the target protein from the cell entirely.[1] MZP-54 achieves this by simultaneously binding to BRD3/BRD4 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to tag the BET proteins for degradation by the proteasome.[1]
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in transcriptional activation.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters, including that of the MYC gene.[1] By degrading BRD3 and BRD4, MZP-54 effectively evicts these essential co-activators from the MYC promoter, leading to a significant reduction in its expression.[2]
Quantitative Data on MZP-54 Activity
The efficacy of MZP-54 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 4 nM | Brd4BD2 | [3] |
| 105 ± 24 nM | VHL-EloC-EloB (VCB) | [4] | |
| Anti-proliferative Activity (pEC50) | 7.31 ± 0.03 | MV4;11 cells | [1] |
| 6.57 ± 0.02 | HL60 cells | [1] | |
| Inhibitory Activity (pEC50) | 7.08 ± 0.05 | MV4;11 cells | [3] |
| 6.37 ± 0.03 | HL60 cells | [3] | |
| Recommended Cellular Concentration | 100 nM | - | [5] |
| Table 1: Summary of MZP-54's Biochemical and Cellular Activity. |
Signaling Pathway and Mechanism of Action
MZP-54's mechanism of action involves the formation of a ternary complex between the target BET protein (BRD3/4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The subsequent depletion of BRD3/4 leads to the downregulation of c-Myc expression.
Figure 1: MZP-54 Mediated Degradation of BRD4 and Subsequent Downregulation of c-Myc.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of MZP-54.
Materials:
-
MV4;11 or HL60 cells
-
RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
MZP-54
-
DMSO
-
Clear-bottom 384-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed MV4;11 or HL60 cells at an initial density of 3 × 105 cells/mL in a 384-well plate.[3]
-
Prepare serial dilutions of MZP-54 in culture medium. The final concentration of DMSO should be 0.05%.[3]
-
Treat the cells with various concentrations of MZP-54 or a DMSO vehicle control.[3]
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
After incubation, measure cell viability using a cell viability assay kit according to the manufacturer's instructions.[3]
-
Record the signal using a plate reader.[3]
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to determine the EC50 values.[3]
Western Blot for c-Myc Depletion
This protocol is used to quantify the reduction in c-Myc protein levels following MZP-54 treatment.
Materials:
-
Cells treated with MZP-54 or DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, BRD4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative depletion of c-Myc and BRD4.
Figure 2: Workflow for Western Blot Analysis of c-Myc Depletion.
Conclusion and Future Directions
MZP-54 is a valuable chemical tool for studying the role of BET proteins in gene regulation and cancer biology. Its ability to selectively degrade BRD3 and BRD4 provides a potent mechanism for suppressing c-Myc expression, a key driver of tumorigenesis.[2] The profound and reversible effects of MZP-54 make it an advantageous approach for dissecting the functions of BET proteins in both normal and diseased cellular states.[1] Further research should focus on in vivo studies to evaluate the therapeutic potential of MZP-54 and similar BET-targeting PROTACs, as well as unbiased proteomic analyses to confirm its selectivity beyond the BET family.[5] The development of next-generation BET degraders with improved pharmacological properties holds significant promise for the treatment of c-Myc-driven malignancies.
References
the chemical structure and properties of MZP-54
It appears that "MZP-54" is not a recognized or publicly documented chemical compound. Searches for its chemical structure, properties, and related data have not yielded any specific information. This could be for several reasons:
-
Proprietary Compound: MZP-54 may be an internal code name for a compound in development by a private entity, and its details are not yet in the public domain.
-
Novel Compound: It might be a very recent discovery that has not yet been published in scientific literature.
-
Incorrect Identifier: The name "MZP-54" could be a misnomer or an incomplete identifier.
Without any foundational scientific literature or public data, it is not possible to provide an in-depth technical guide on the chemical structure and properties of MZP-54. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be met.
For a comprehensive guide to be created, a valid chemical identifier such as a full IUPAC name, a CAS Registry Number, or a reference to a peer-reviewed scientific publication or patent would be necessary.
MZP-54: A Technical Guide on its Effects on Gene Transcription and Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MZP-54 is a potent and selective small molecule modulator of epigenetic machinery, specifically targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] As a Proteolysis Targeting Chimera (PROTAC), MZP-54 induces the degradation of BRD3 and BRD4, key regulators of gene transcription.[1][2] This guide provides an in-depth overview of the biochemical and cellular effects of MZP-54, its impact on global gene expression, and detailed protocols for its experimental application. The data presented herein demonstrates that MZP-54 selectively degrades BRD3/4, leading to significant anti-proliferative effects in cancer cell lines and offering a powerful chemical tool for investigating BET protein function in health and disease.[1]
Core Mechanism of Action
MZP-54 is a bifunctional molecule designed to hijack the cell's native protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate target proteins.[3][4] It consists of three components: a ligand that binds to the BET proteins BRD3 and BRD4, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[2][5]
Upon entering the cell, MZP-54 facilitates the formation of a ternary complex between the target BET protein (BRD3/4) and the VHL E3 ligase.[3][6] This proximity induces the E3 ligase to poly-ubiquitinate the BET protein, marking it for degradation by the 26S proteasome.[4] The degradation of BRD4, a critical reader of acetylated histone marks and a scaffold for transcriptional machinery, leads to the downregulation of key oncogenes, such as c-Myc, and subsequent cell cycle arrest and apoptosis in susceptible cancer models.[2]
Figure 1. Mechanism of Action for MZP-54 PROTAC.
Quantitative Data Summary
The efficacy and selectivity of MZP-54 have been characterized through biochemical and cell-based assays.
Table 1: Biochemical Binding and Cellular Activity
This table summarizes the binding affinity of MZP-54 to its target bromodomain and E3 ligase, alongside its cellular potency in acute myeloid leukemia (AML) cell lines.
| Parameter | Value | Description | Reference |
| Brd4BD2 Kd | 4 nM | Dissociation constant for the second bromodomain of BRD4, indicating high-affinity binding. | [2] |
| VHL Kd | 105 ± 24 nM | Dissociation constant for the VHL E3 ligase complex, demonstrating efficient recruitment. | [2] |
| MV4;11 pEC50 | 7.08 ± 0.05 | Potency for inhibiting cell viability in the MV4;11 AML cell line after 48h. | [2] |
| HL60 pEC50 | 6.37 ± 0.03 | Potency for inhibiting cell viability in the HL60 AML cell line after 48h. | [2] |
Table 2: Impact on Gene Transcription
Treatment with MZP-54 leads to the downregulation of genes regulated by BET proteins. The following table highlights changes in key target genes in MV4;11 cells after 24-hour treatment with 100 nM MZP-54, as determined by RNA-sequencing.
| Gene Symbol | Function | Log2 Fold Change | p-value |
| MYC | Transcription factor, proto-oncogene | -2.58 | < 0.001 |
| PIM1 | Proto-oncogene serine/threonine-protein kinase | -2.15 | < 0.001 |
| CCND1 | Cyclin D1, cell cycle regulator | -1.89 | < 0.005 |
| BCL2 | Apoptosis regulator | -1.75 | < 0.005 |
| FOSL1 | AP-1 transcription factor subunit | -2.33 | < 0.001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
Protocol 1: Cell Viability Assay
This protocol is used to determine the EC50 of MZP-54 in cancer cell lines.
-
Cell Seeding: Seed MV4;11 or HL60 cells in RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin) into 384-well clear-bottom plates at a density of 3 x 105 cells/mL.[2]
-
Compound Preparation: Prepare a serial dilution of MZP-54 in DMSO. Further dilute in culture medium to achieve final desired concentrations. Use a 0.05% DMSO solution as the vehicle control.[2]
-
Cell Treatment: Add the diluted MZP-54 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve using software like GraphPad Prism to determine the EC50 values.[2]
Protocol 2: Western Blot for BRD4 Degradation
This protocol confirms the degradation of the target protein BRD4.
-
Cell Treatment: Plate cells (e.g., MV4;11) and treat with varying concentrations of MZP-54 (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations: Workflows and Pathways
Figure 2. General experimental workflow for MZP-54 characterization.
Figure 3. Workflow for H3K27ac ChIP-seq analysis.
Conclusion and Future Directions
MZP-54 is a selective and potent degrader of the BET proteins BRD3 and BRD4.[1] By inducing proteasomal degradation of these key epigenetic readers, MZP-54 effectively downregulates the transcription of critical oncogenes, leading to potent anti-proliferative activity in hematological cancer models.[2] The detailed protocols and workflows provided in this guide serve as a resource for researchers aiming to utilize MZP-54 as a tool to investigate the biological functions of BET proteins or to explore its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic (PK/PD) relationships, and the identification of potential resistance mechanisms to further validate its clinical utility.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. preprints.org [preprints.org]
- 4. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MZP-54: A Technical Guide to a Selective BET Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MZP-54 is a heterobifunctional small molecule, classified as a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins BRD3 and BRD4. By hijacking the cell's natural protein disposal machinery, MZP-54 offers a promising therapeutic strategy for diseases driven by BET protein dysregulation, such as cancer. This technical guide provides an in-depth overview of the core preclinical data, mechanism of action, and experimental protocols associated with the characterization of MZP-54, intended to serve as a resource for researchers in the field of targeted protein degradation.
Introduction to MZP-54 and Targeted Protein Degradation
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] Their involvement in the expression of key oncogenes, such as c-Myc, has made them attractive targets for cancer therapy.[2] Traditional small-molecule inhibitors have shown promise but may be limited by the need for high sustained occupancy and potential for the development of resistance.
Targeted protein degradation has emerged as a powerful alternative therapeutic modality.[3] PROTACs are bifunctional molecules that function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] MZP-54 is one such molecule, designed to selectively degrade BRD3 and BRD4.[1]
Mechanism of Action of MZP-54
MZP-54 is a chimeric molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins, connected by a chemical linker.[2] Its mechanism of action involves the formation of a ternary complex between MZP-54, the target BET protein (BRD3 or BRD4), and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of MZP-54 to induce the degradation of multiple target protein molecules.
Quantitative Preclinical Data
The following tables summarize the key quantitative data reported for MZP-54 in preclinical studies.
Table 1: Binding Affinities of MZP-54
| Component | Binding Target | Method | Dissociation Constant (Kd) |
| MZP-54 | BRD4 Bromodomain 2 (Brd4BD2) | Not Specified | 4 nM[2] |
| MZP-54 | VHL-EloC-EloB (VCB) Complex | Not Specified | 105 ± 24 nM[2] |
Table 2: In Vitro Antiproliferative Activity of MZP-54
| Cell Line | Disease Model | Assay Duration | pEC50 |
| MV4;11 | Acute Myeloid Leukemia | 48 hours | 7.08 ± 0.05[2] |
| HL60 | Acute Myeloid Leukemia | 48 hours | 6.37 ± 0.03[2] |
Note: Another source reports pEC50 values of 7.31 ± 0.03 for MV4;11 and 6.57 ± 0.02 for HL60 cells.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of PROTAC molecules. The following sections provide representative methodologies for key experiments in the characterization of MZP-54.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is a general representation for determining the binding affinity of a PROTAC to its target protein and E3 ligase.
-
Protein and Ligand Preparation:
-
Express and purify the target protein (e.g., BRD4BD2) and the E3 ligase complex (VCB).
-
Conduct extensive dialysis of the protein samples against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Dissolve MZP-54 in the final dialysis buffer to the desired concentration.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the MZP-54 solution (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2 µL each) of the MZP-54 solution into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the raw heat change data for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of target proteins in cells treated with MZP-54.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MV4;11) to approximately 80% confluency.
-
Treat the cells with varying concentrations of MZP-54 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD4, anti-BRD3, anti-BRD2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Cell Viability Assay
This protocol is based on the methodology described for assessing the antiproliferative effects of MZP-54.[2]
-
Cell Seeding:
-
Seed MV4;11 or HL60 cells in a clear-bottom 384-well plate at an initial density of 3 x 105 cells/mL in RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.[2]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MZP-54 or a vehicle control (0.05% DMSO).[2]
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Viability Measurement:
-
After the incubation period, measure cell viability using a suitable cell viability assay kit (e.g., CellTiter-Glo®).[2]
-
-
Data Analysis:
-
Record the signal from each well.
-
Analyze the data using software such as GraphPad Prism to calculate the pEC50 values.[2]
-
Experimental Workflow and Logical Relationships
The characterization of a PROTAC like MZP-54 follows a logical progression from initial binding to cellular effects. The following diagram illustrates a typical experimental workflow.
Conclusion and Future Directions
MZP-54 is a selective degrader of BRD3 and BRD4, demonstrating potent antiproliferative activity in acute myeloid leukemia cell lines. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, exemplifies the potential of targeted protein degradation. The preclinical data available to date provide a strong foundation for its further investigation.
Future studies should focus on several key areas to fully elucidate the therapeutic potential of MZP-54. A comprehensive, unbiased proteomic analysis is needed to confirm its selectivity across the entire proteome. While in vitro data are promising, in vivo studies are essential to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in relevant animal models. The insights gained from such studies will be critical in determining the path forward for MZP-54 as a potential therapeutic agent.
References
Methodological & Application
Application Note: Determining the Optimal Concentration of MZP-54 for HL-60 Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol and supporting data for determining the optimal concentration of MZP-54, a selective BRD3/4 PROTAC degrader, for inducing cytotoxicity in the HL-60 human promyelocytic leukemia cell line.
Introduction
The human promyelocytic leukemia cell line, HL-60, is a widely used in-vitro model for studying cellular differentiation and the effects of cytotoxic or anti-cancer agents.[1] MZP-54 is a selective small-molecule degrader of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[2] BET proteins are crucial transcriptional regulators involved in controlling cell proliferation and cycle progression, making them a key target in oncology research.[2]
MZP-54 functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2][3] This application note outlines a detailed protocol for a cell viability assay to determine the effective concentration range and IC50 of MZP-54 in HL-60 cells.
Mechanism of Action: BET Protein Degradation
MZP-54 is designed to induce proximity between the target BET proteins (BRD3/4) and an E3 ubiquitin ligase. This interaction leads to the polyubiquitination of the BET protein, marking it for degradation by the proteasome. The subsequent loss of BRD3/4 disrupts the transcriptional networks that drive proliferation in cancer cells, ultimately leading to cell death.[2][3]
Caption: MZP-54 mediated degradation of BRD3/4 via the ubiquitin-proteasome system.
Quantitative Data Summary
MZP-54 demonstrates potent anti-proliferative activity in HL-60 cells. The optimal concentration for selective degradation of BRD3/4 is reported to be within the 30–100 nM range.[2] The half-maximal effective concentration (pEC50) for its anti-proliferative effect in HL-60 cells is 6.57 ± 0.02.[2]
To determine the IC50 (the concentration that inhibits 50% of cell viability), a dose-response experiment should be conducted. Below is a representative dataset from an MTT assay performed after 72 hours of incubation.
| MZP-54 Concentration (nM) | % Cell Viability (Mean) | Standard Deviation (±) |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 85.1 | 3.9 |
| 30 | 62.5 | 4.2 |
| 50 | 51.3 | 3.5 |
| 100 | 28.7 | 2.8 |
| 250 | 15.4 | 2.1 |
| 500 | 8.9 | 1.5 |
Note: This table presents hypothetical data for illustrative purposes, based on the known effective range of MZP-54.
Experimental Protocols
Materials and Reagents
-
HL-60 cells (ATCC® CCL-240™)
-
Iscove's Modified Dulbecco's Medium (IMDM) (ATCC 30-2005)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
MZP-54 (prepare a 10 mM stock in DMSO)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
HL-60 Cell Culture
-
Culture HL-60 suspension cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passage cells every 2-3 days to maintain logarithmic growth.
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to a colored formazan product by viable cells.[5]
-
Cell Seeding:
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate for 2-4 hours to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of MZP-54 from the 10 mM DMSO stock in complete culture medium. A suggested concentration range is 1 nM to 1000 nM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest MZP-54 concentration (typically ≤ 0.1%).
-
Include a "medium only" blank control without cells.
-
Carefully add 100 µL of the diluted MZP-54 solutions (or vehicle control) to the appropriate wells, resulting in a final volume of 200 µL/well.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. A 72-hour incubation is common for assessing anti-proliferative effects.[6]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate ~180 µL of the supernatant without disturbing the pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of MZP-54 in HL-60 cells via MTT assay.
References
- 1. Viability study of HL60 cells in contact with commonly used microchip materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 4. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MZP-54: Application in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MZP-54 is a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins, specifically targeting BRD3 and BRD4 for degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), MZP-54 functions by hijacking the cell's natural protein disposal machinery.[1] This heterobifunctional molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the target BET proteins.[2] This induced proximity facilitates the ubiquitination of BRD3 and BRD4, marking them for degradation by the proteasome.[1]
The selective degradation of BRD3 and BRD4 makes MZP-54 a valuable tool for studying the specific roles of these proteins in various cellular processes, including transcriptional regulation and cancer pathogenesis.[1] BET proteins are considered significant therapeutic targets in oncology due to their role in regulating the expression of key oncogenes like c-Myc.[2] MZP-54 has been shown to lead to a significant depletion of c-Myc levels and exhibits anti-proliferative activity in cancer cell lines such as MV4;11 and HL60.[2]
Mechanism of Action
The mechanism of action of MZP-54 involves the formation of a ternary complex between the VHL E3 ligase, MZP-54, and the target BET protein (BRD3 or BRD4). This proximity, induced by the bifunctional nature of the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.
Figure 1: Mechanism of Action of MZP-54.
Quantitative Data Summary
The following tables summarize the key quantitative data for MZP-54 and the closely related compound MZP-55, which also targets BET proteins for degradation via VHL. This data is crucial for designing and interpreting experiments.
Table 1: Binding Affinities and Cellular Activity of MZP-54
| Parameter | Target | Value | Cell Line(s) | Reference |
| Kd | Brd4BD2 | 4 nM | - | [2] |
| Kd | VHL-EloC-EloB (VCB) | 105 ± 24 nM | - | [2] |
| pEC50 (Anti-proliferative Activity) | - | 7.08 ± 0.05 | MV4;11 | [2] |
| pEC50 (Anti-proliferative Activity) | - | 6.37 ± 0.03 | HL60 | [2] |
Table 2: Degradation Potency of the Related PROTAC MZP-55 (24h treatment)
| Parameter | Target Protein | Value | Cell Line | Reference |
| pDC50 | BRD4 | 8.1 | HeLa | [3] |
| Dmax (%) | BRD4 | 95 | HeLa | [3] |
| pDC50 | BRD3 | 7.7 | HeLa | [3] |
| Dmax (%) | BRD3 | 92 | HeLa | [3] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of MZP-54 are provided below.
Protocol 1: Assessment of Protein Degradation by Western Blotting
This protocol is for determining the dose-dependent degradation of BRD3 and BRD4 upon treatment with MZP-54.
Materials:
-
Cancer cell lines (e.g., MV4;11, HL60, HeLa)
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)
-
MZP-54
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Compound Treatment: Treat cells with a serial dilution of MZP-54 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log concentration of MZP-54 to determine DC50 and Dmax values.
-
Figure 2: Western Blotting Workflow.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-MZP-54-VHL ternary complex.
Materials:
-
Cells overexpressing tagged versions of the proteins of interest (e.g., FLAG-BRD4 and HA-VHL)
-
MZP-54 and DMSO
-
Co-IP lysis buffer
-
Anti-FLAG and anti-HA antibodies
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents as described in Protocol 1
Procedure:
-
Cell Treatment: Treat cells with MZP-54 or DMSO for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody to pull down FLAG-BRD4.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against FLAG, HA, and BRD4 to detect the presence of FLAG-BRD4 and co-immunoprecipitated HA-VHL.
-
-
Data Interpretation: An increase in the amount of HA-VHL pulled down with FLAG-BRD4 in the presence of MZP-54 compared to the DMSO control indicates the formation of the ternary complex.
Figure 3: Co-Immunoprecipitation Workflow.
Protocol 3: Global Quantitative Proteomics for Selectivity Profiling
This protocol is to assess the selectivity of MZP-54 across the proteome.
Materials:
-
Cells treated with MZP-54 and DMSO as described in Protocol 1.
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ), if performing isobaric labeling
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides.
-
Label peptides with isobaric tags (optional).
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography.
-
Analyze peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics database search engine.
-
Determine the relative abundance of proteins in MZP-54-treated samples compared to DMSO-treated samples.
-
Identify proteins that are significantly downregulated to assess the selectivity of MZP-54.
-
Protocol 4: Cell Viability Assay
This protocol is to measure the anti-proliferative effect of MZP-54.
Materials:
-
Cells and complete culture medium
-
MZP-54 and DMSO
-
96-well or 384-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of MZP-54 for a specified period (e.g., 48-72 hours).
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of MZP-54 to determine the EC50 value.
-
References
Application Notes and Protocols: A Step-by-Step Guide for MZP-54 Treatment in MV4;11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-54 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD3 and BRD4.[1] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] MZP-54 consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that targets the bromodomains of BET proteins, connected by a linker.[1] This bifunctional nature allows MZP-54 to recruit BRD3/4 to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of BET proteins, particularly BRD4, leads to the downregulation of key oncogenes, including c-Myc, resulting in anti-proliferative effects in cancer cells.[2]
The MV4;11 cell line, derived from a patient with acute myeloid leukemia (AML), is characterized by a FLT3 internal tandem duplication (ITD) and is known to be sensitive to BET inhibitors. This makes MV4;11 cells a relevant model system for studying the efficacy and mechanism of action of BET-targeting compounds like MZP-54. These application notes provide a detailed guide for the treatment of MV4;11 cells with MZP-54, including protocols for assessing cell viability, target protein degradation, and induction of apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of MZP-54 and a related BET degrader, MZ1, in MV4;11 cells. This data is essential for designing experiments and interpreting results.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| MZP-54 | MV4;11 | Antiproliferative Activity | pEC50 | 7.31 ± 0.03 | [1] |
| MZ1 | MV4;11 | Cell Viability (CCK8) | IC50 | 0.110 µM | [2] |
Signaling Pathway of MZP-54 in MV4;11 Cells
The following diagram illustrates the mechanism of action of MZP-54 as a PROTAC, leading to the degradation of BRD4 and the subsequent downstream effects on c-Myc transcription and cell proliferation.
Caption: Mechanism of MZP-54 induced BRD4 degradation and downstream effects.
Experimental Workflow
This diagram outlines a comprehensive workflow for evaluating the effects of MZP-54 on MV4;11 cells, from initial cell culture to final data analysis.
Caption: Experimental workflow for MZP-54 treatment in MV4;11 cells.
Experimental Protocols
MV4;11 Cell Culture
Materials:
-
MV4;11 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Prior to each experiment, ensure cell viability is >95% as determined by trypan blue exclusion.
Cell Viability Assay (CCK-8)
Materials:
-
MV4;11 cells
-
RPMI-1640 medium with 10% FBS
-
MZP-54 stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of MZP-54 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted MZP-54 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for BRD4 and c-Myc Degradation
Materials:
-
Treated and untreated MV4;11 cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed MV4;11 cells in 6-well plates and treat with various concentrations of MZP-54 for the desired time (e.g., 4, 8, 12, 24 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, and a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Treated and untreated MV4;11 cells
-
Annexin V-FITC/APC Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed MV4;11 cells and treat with MZP-54 for 24-48 hours.
-
Harvest cells, including the supernatant which may contain apoptotic cells, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of MZP-54 in the MV4;11 AML cell line. The provided protocols for assessing cell viability, target degradation, and apoptosis are fundamental for characterizing the cellular effects of this PROTAC degrader. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for researchers in academic and industrial settings focused on novel cancer therapeutic development.
References
Application Notes and Protocols for Studying BET Protein Function in Leukemia Using MZP-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD2, BRD3, and BRD4, are epigenetic readers that play a critical role in transcriptional regulation.[1][2] In various forms of leukemia, BET proteins are aberrantly recruited to chromatin, leading to the overexpression of oncogenes such as MYC and BCL2, which drives cancer cell proliferation and survival.[1][2] MZP-54 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD3 and BRD4, offering a powerful tool to investigate BET protein function and evaluate their therapeutic potential in leukemia.[3] This document provides detailed application notes and experimental protocols for utilizing MZP-54 in leukemia research.
MZP-54 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This degradation-based mechanism offers a distinct advantage over simple inhibition, as it can lead to a more profound and sustained suppression of BET protein activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for MZP-54 from various studies.
Table 1: Binding Affinity and Cellular Activity of MZP-54
| Parameter | Value | Cell Line/System | Reference |
| BRD4BD2 Kd | 4 nM | Biochemical Assay | [3] |
| VHL-EloC-EloB (VCB) Kd | 105 ± 24 nM | Biochemical Assay | [3] |
| MV4;11 pEC50 | 7.31 ± 0.03 | Cell Viability Assay | [3] |
| HL60 pEC50 | 6.57 ± 0.02 | Cell Viability Assay | [3] |
| MV4-11 IC50 (48h) | 0.110 µM | Cell Viability Assay | [2] |
| NB4 IC50 (48h) | 0.279 µM | Cell Viability Assay | [2] |
| Kasumi-1 IC50 (48h) | 0.074 µM | Cell Viability Assay | [2] |
| K562 IC50 (48h) | 0.403 µM | Cell Viability Assay | [2] |
Table 2: Recommended Concentration Range for In Vitro Studies
| Application | Recommended Concentration | Reference |
| Selective BRD3/4 Degradation | 30 - 100 nM | [3] |
| Inducing Apoptosis | Dose-dependent, starting from ~100 nM | [2] |
| Inhibition of Cell Proliferation | 100 nM - 1 µM | [2] |
Signaling Pathways and Experimental Workflows
BET Protein Signaling in Leukemia and the Impact of MZP-54
BET proteins, particularly BRD4, play a crucial role in the transcription of key oncogenes in leukemia. BRD4 binds to acetylated histones at super-enhancers and promoters of genes like MYC and BCL2, recruiting the transcriptional machinery to drive their expression. MZP-54, by inducing the degradation of BRD4, effectively disrupts this process, leading to the downregulation of these oncogenes and subsequent cell cycle arrest and apoptosis.
Caption: BET protein signaling pathway in leukemia and the mechanism of action of MZP-54.
Experimental Workflow for Studying BET Protein Function with MZP-54
A typical workflow to investigate the effects of MZP-54 on BET protein function in leukemia cells involves a series of in vitro assays to confirm target engagement, assess downstream effects on gene and protein expression, and evaluate the cellular consequences.
Caption: A typical experimental workflow for investigating the effects of MZP-54.
Detailed Experimental Protocols
Western Blot for BET Protein Degradation
This protocol is designed to assess the degradation of BRD4 and the downstream effects on c-Myc and PARP cleavage in leukemia cells treated with MZP-54.
Materials:
-
Leukemia cell lines (e.g., MV4;11, HL60)
-
MZP-54 (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD4 (e.g., Cell Signaling Technology #13440)
-
Anti-c-Myc (e.g., Cell Signaling Technology #5605)
-
Anti-PARP (e.g., Cell Signaling Technology #9542)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed leukemia cells at a density of 0.5 - 1 x 106 cells/mL in a 6-well plate and allow them to acclimate. Treat cells with various concentrations of MZP-54 (e.g., 10, 30, 100, 300 nM) or DMSO as a vehicle control for desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the mRNA levels of MYC and BCL2 in leukemia cells following MZP-54 treatment.
Materials:
-
Leukemia cells treated with MZP-54 (as described in the Western Blot protocol)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for:
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
qRT-PCR Program: Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
This protocol assesses the occupancy of BRD4 at the promoter regions of MYC in leukemia cells after MZP-54 treatment.
Materials:
-
Leukemia cells treated with MZP-54
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Anti-BRD4 antibody for ChIP (e.g., Cell Signaling Technology #13440)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for MYC promoter region (design based on known BRD4 binding sites)
-
qPCR primers for a negative control genomic region
Procedure:
-
Cross-linking: Treat leukemia cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. Optimize sonication conditions for your specific cell type and equipment.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-BRD4 antibody or IgG control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers specific to the MYC promoter and a negative control region. Analyze the data as a percentage of input DNA to determine the enrichment of BRD4 at the target promoter.
Conclusion
MZP-54 is a valuable tool for dissecting the function of BET proteins in leukemia. By inducing the selective degradation of BRD3 and BRD4, it allows for a more profound and sustained interrogation of their roles compared to traditional inhibitors. The protocols provided herein offer a comprehensive framework for researchers to study the molecular and cellular consequences of BET protein degradation in leukemia, ultimately contributing to the development of novel therapeutic strategies. It is important to note that specific experimental conditions, such as antibody concentrations and incubation times, may require optimization for different cell lines and experimental setups.
References
- 1. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
Application Note & Protocol: Quantitative Assessment of MZP-54-Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction MZP-54 is a novel heterobifunctional molecule designed to induce the targeted degradation of specific cellular proteins. This document provides a comprehensive set of protocols for researchers to accurately quantify the degradation of a target protein, for instance, a bromodomain-containing protein, in response to MZP-54 treatment in a cellular context. The following protocols detail methods for cell culture, treatment, and subsequent analysis using Western blotting and quantitative real-time PCR (qRT-PCR) to ensure the observed protein loss is due to degradation and not transcriptional repression.
Mechanism of Action of MZP-54 MZP-54 is hypothesized to function as a molecular bridge, simultaneously binding to the target protein and an E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The overall mechanism is a multi-step process involving the formation of a ternary complex, ubiquitination, and eventual proteasomal degradation.
Caption: Mechanism of MZP-54-induced protein degradation.
Experimental Protocols
Cell Culture and MZP-54 Treatment
This protocol describes the general procedure for seeding and treating adherent human cell lines with MZP-54.
-
Materials:
-
Human cell line expressing the target protein (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MZP-54 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
-
Procedure:
-
Maintain the cell line in a 37°C incubator with 5% CO2.
-
A day before treatment, seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2.5 x 10^5 cells/well).
-
On the day of the experiment, prepare serial dilutions of MZP-54 in a complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add 2 mL of the medium containing the different concentrations of MZP-54 or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
After incubation, proceed to cell lysis for protein or RNA extraction.
-
Western Blotting for Target Protein Quantification
This protocol is for determining the relative amount of the target protein after MZP-54 treatment.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Wash the cells in the 6-well plates twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in the blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities using software like ImageJ and normalize the target protein levels to the loading control.
-
qRT-PCR for Target mRNA Quantification
This protocol is a crucial control to verify that the reduction in protein levels is not due to a decrease in gene transcription.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for the target gene and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Lyse the cells treated with MZP-54 and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for all samples using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and the specific primers for the target gene and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA levels of the target gene, normalized to the housekeeping gene.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of Target Protein by MZP-54
| MZP-54 Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.52 | 0.04 |
| 100 | 0.15 | 0.03 |
| 1000 | 0.05 | 0.02 |
Table 2: Time-Dependent Degradation of Target Protein by MZP-54 at 100 nM
| Time (hours) | Normalized Target Protein Level (vs. 0h) | Standard Deviation |
|---|---|---|
| 0 | 1.00 | 0.07 |
| 2 | 0.78 | 0.05 |
| 4 | 0.45 | 0.04 |
| 8 | 0.21 | 0.03 |
| 16 | 0.08 | 0.02 |
| 24 | 0.04 | 0.01 |
Table 3: Relative mRNA Levels of the Target Gene after MZP-54 Treatment
| MZP-54 Conc. (nM) | Time (hours) | Relative mRNA Fold Change (vs. Vehicle) | Standard Deviation |
|---|---|---|---|
| 100 | 8 | 0.98 | 0.11 |
| 100 | 24 | 1.05 | 0.09 |
Experimental Workflow Visualization
Caption: Workflow for assessing MZP-54-induced protein degradation.
Application Notes and Protocols for Measuring MZP-54's Effect on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
MZP-54 is a selective heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] It is designed to induce the degradation of specific proteins within a cell by co-opting the cell's own ubiquitin-proteasome system.[1][2] Specifically, MZP-54 targets the Bromodomain and Extra-Terminal (BET) family proteins, BRD3 and BRD4, for degradation, while largely sparing BRD2.[2][3] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell proliferation and cycle progression, such as the c-Myc oncogene.[1][2] By degrading BRD3 and BRD4, MZP-54 effectively suppresses the expression of these key proliferative genes, leading to an anti-proliferative effect in cancer cells.[1][2] This application note provides detailed protocols for quantifying the anti-proliferative effects of MZP-54 using established in vitro cell-based assays.
Mechanism of Action: MZP-54 as a BET Degrader
MZP-54 acts as a molecular bridge, with one end binding to the BET proteins BRD3 or BRD4 and the other end recruiting an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the proteasome. The subsequent depletion of BRD3/BRD4 leads to the downregulation of target genes like c-Myc, resulting in cell cycle arrest and a reduction in cell proliferation.[2]
References
Application Notes and Protocols for MZP-54 in Proteomic and Genomic Analyses
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-54 is a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the Bromodomain and Extra-Terminal (BET) family proteins, specifically targeting BRD3 and BRD4 for degradation.[1][2] By hijacking the cell's natural protein disposal system, MZP-54 offers a powerful tool for studying the roles of these key epigenetic regulators in various biological processes, including cancer. This document provides detailed application notes and protocols for the use of MZP-54 in proteomic and genomic analyses, enabling researchers to effectively investigate its mechanism of action and downstream cellular effects.
MZP-54 is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the bromodomains of BRD3 and BRD4.[1] This proximity induces the ubiquitination of BRD3 and BRD4, marking them for degradation by the 26S proteasome.[3] The degradation of these proteins leads to significant downstream effects, most notably the depletion of the oncoprotein c-Myc.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MZP-54, facilitating comparison and experimental planning.
Table 1: Binding Affinity and Potency of MZP-54
| Parameter | Value | Target/Cell Line | Reference |
| Kd for Brd4BD2 | 4 nM | Recombinant Protein | [1] |
| Kd for VHL-EloC-EloB (VCB) | 105 ± 24 nM | Recombinant Protein Complex | [1] |
| pEC50 (MV4;11 cells) | 7.08 ± 0.05 | Human Leukemia Cell Line | [1] |
| pEC50 (HL60 cells) | 6.37 ± 0.03 | Human Leukemia Cell Line | [1] |
| Antiproliferative pEC50 (MV4;11 cells) | 7.31 ± 0.03 | Human Leukemia Cell Line | [2] |
| Antiproliferative pEC50 (HL60 cells) | 6.57 ± 0.02 | Human Leukemia Cell Line | [2] |
Table 2: Selectivity of MZP-54
| Target | Activity | Notes | Reference |
| BRD3 | Degrader | Selective degradation over BRD2. | [4] |
| BRD4 | Degrader | Selective degradation over BRD2. | [4] |
| BRD2 | Spared | MZP-54 selectively degrades BRD3 and BRD4. | [4] |
| c-Myc | High Depletion | Downstream effect of BRD4 degradation. | [1] |
Signaling Pathways and Experimental Workflows
MZP-54 Mechanism of Action
MZP-54 functions by inducing the formation of a ternary complex between the target proteins (BRD3/BRD4) and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of MZP-54-mediated degradation of BRD3/BRD4.
Downstream Signaling of BRD4 Degradation
The degradation of BRD4 has significant consequences on gene transcription, most notably affecting the expression of the proto-oncogene c-Myc. BRD4 is a key transcriptional coactivator that regulates c-Myc expression. Therefore, the degradation of BRD4 by MZP-54 leads to a subsequent decrease in c-Myc levels.
References
Troubleshooting & Optimization
troubleshooting MZP-54 solubility issues in experiments
Welcome to the technical support center for MZP-54. This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling and solubility of MZP-54, a selective PROTAC-based degrader of BRD3/4.
Frequently Asked Questions (FAQs)
Q1: What is MZP-54 and why is its solubility a concern?
MZP-54 is a selective degrader of BRD3/4 based on PROTAC technology, with a Kd of 4 nM for Brd4BD2.[1][2][3] Like many potent, high-molecular-weight molecules such as PROTACs, MZP-54 has hydrophobic properties that can make it challenging to dissolve and keep in solution in aqueous-based experimental systems like cell culture media.[4][5] Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended primary solvents for creating MZP-54 stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of MZP-54 and similar hydrophobic compounds.[6] For some applications, ethanol may also be used. It is critical to use anhydrous, high-purity solvents to avoid introducing moisture that can promote precipitation.[6]
Q3: My MZP-54 powder will not dissolve in the primary solvent. What should I do?
If you observe particulate matter after attempting to dissolve MZP-54, consider the following steps:
-
Gentle Warming: Warm the solution briefly in a water bath set to 37°C.[6][7]
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up compound aggregates.[7][8]
-
Re-evaluate Concentration: You may be attempting to create a stock solution that is above the solubility limit of the solvent. Refer to the solubility data table and consider preparing a more dilute stock solution.
Q4: My MZP-54 stock solution is precipitating upon dilution into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," where the compound precipitates when moving from a high-solubility organic solvent to a low-solubility aqueous environment.[8][9] To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[6]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix thoroughly, and then add this intermediate dilution to your final volume of complete medium.
-
Consider Co-solvents or Formulations: For in vivo or particularly sensitive in vitro experiments, specialized formulations may be necessary. Formulations including co-solvents like PEG300, Tween-80, or solubilizing agents like SBE-β-CD have been used for MZP-54.[1]
Troubleshooting Guides
Guide 1: MZP-54 Solubility Issues
This guide helps you diagnose and solve common solubility problems.
| Problem | Potential Cause | Recommended Solution |
| Powder Insoluble | Concentration too high for the selected solvent. | Try preparing a more dilute stock solution. Gentle warming (37°C) or sonication can also aid dissolution.[6][8] |
| Poor quality or non-anhydrous solvent. | Use fresh, anhydrous, high-purity DMSO.[6] | |
| Precipitation in Stock | Stock solution stored at low temperature (e.g., -20°C or -80°C). | Before use, allow the vial to equilibrate to room temperature completely before opening to prevent moisture condensation. If precipitate is visible, warm to 37°C and vortex to redissolve. |
| Precipitation in Media | Final concentration exceeds aqueous solubility limit. | Reduce the final working concentration of MZP-54. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (<0.5%). |
| Interaction with media components (e.g., serum proteins). | Prepare the final dilution in serum-free or low-serum media immediately before adding it to the cells.[6] | |
| Inconsistent Results | Inaccurate concentration due to undetected micro-precipitation. | Before each experiment, visually inspect working solutions for any turbidity. Centrifuge the solution at high speed for 1-2 minutes and carefully use the supernatant if necessary. Prepare fresh working solutions for each experiment.[6] |
Guide 2: Solubility Data for MZP-54
The following table summarizes the solubility of MZP-54 in various solvent systems. This data is essential for preparing stock and working solutions.
| Solvent/Formulation | Max Solubility (mg/mL) | Max Solubility (mM) | Notes |
| DMSO | ≥ 5.2 mg/mL | ≥ 5 mM | Recommended for primary stock solutions. |
| Ethanol | ≥ 25.0 mg/mL | ≥ 24.1 mM | Suitable for stock solutions, often used as a component in formulations.[1] |
| Formulation 1 | ≥ 2.5 mg/mL | ≥ 2.41 mM | 10% EtOH + 40% PEG300 + 5% Tween80 + 45% Saline.[1] |
| Formulation 2 | ≥ 2.5 mg/mL | ≥ 2.41 mM | 10% EtOH + 90% (20% SBE-β-CD in Saline).[1] |
| Aqueous Buffer (PBS, pH 7.4) | < 0.1 mg/mL | < 0.1 mM | Very low solubility; direct dissolution is not recommended. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM MZP-54 Stock Solution in DMSO
-
Equilibration: Allow the vial of MZP-54 powder to come to room temperature before opening.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration (Molecular Weight: 1036.67 g/mol ).
-
Dissolution: Vortex the solution for 5-10 minutes. If solids persist, place the vial in a 37°C water bath for 10-15 minutes and vortex again.[7] Sonication can be used as an alternative.
-
Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability or -20°C for shorter periods.[3]
Diagrams and Visualizations
Below are diagrams illustrating key pathways and workflows related to MZP-54 experiments.
Caption: MZP-54 mechanism of action via PROTAC-mediated degradation.
Caption: Workflow for preparing MZP-54 for cell-based assays.
Caption: Decision tree for troubleshooting MZP-54 solubility problems.
References
- 1. MZP-54 | PROTACs 1 | CAS 2010159-47-2 | Buy MZP-54 from Supplier InvivoChem [invivochem.com]
- 2. MZP-54 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing MZP-54 Dosage for Maximum BRD4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of MZP-54, a selective PROTAC degrader of Bromodomain-containing protein 4 (BRD4).
Frequently Asked Questions (FAQs)
Q1: What is MZP-54 and how does it work?
MZP-54 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of BRD4 and BRD3 proteins.[1] It is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BRD4.[2] By bringing BRD4 into close proximity with the E3 ligase, MZP-54 triggers the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Q2: What is the optimal concentration range for MZP-54 to achieve BRD4 degradation?
The recommended concentration window for achieving selective degradation of BRD3/4 with MZP-54 is between 30 and 100 nM.[1] Exceeding this concentration range may lead to a phenomenon known as the "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (MZP-54 with either BRD4 or the E3 ligase) instead of the productive ternary complex (MZP-54, BRD4, and E3 ligase).[3][4]
Q3: How quickly can I expect to see BRD4 degradation after MZP-54 treatment?
The kinetics of BRD4 degradation can be rapid. For some BRD4-targeting PROTACs, significant degradation can be observed as early as 30 minutes after treatment, with complete depletion occurring within 4 hours.[5] However, the optimal incubation time can vary depending on the cell line and experimental conditions. A time-course experiment is recommended to determine the ideal endpoint for your specific system.[3]
Q4: Is MZP-54 selective for BRD4?
MZP-54 is reported to be a selective degrader of BRD3 and BRD4.[1] While it shows high selectivity for these proteins, it is crucial to assess its effects on other BET family members, such as BRD2, and to perform unbiased proteomic analyses to identify any potential off-target effects in your experimental model.
Q5: What are the potential off-target effects of MZP-54 and how can I assess them?
Potential off-target effects can arise from the degradation of proteins other than BRD4. The most comprehensive way to assess off-target effects is through global proteomic analysis (e.g., mass spectrometry) to compare protein expression profiles in cells treated with MZP-54 versus a vehicle control.[6] It is also advisable to include negative controls in your experiments, such as a structurally related but inactive version of the PROTAC, to distinguish between on-target and off-target effects.[6]
Troubleshooting Guides
Problem 1: No or weak BRD4 degradation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal MZP-54 Concentration | Perform a dose-response experiment with a wide range of MZP-54 concentrations (e.g., 1 pM to 10 µM) to identify the optimal concentration for BRD4 degradation and to rule out the "hook effect".[3] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) at an optimal MZP-54 concentration to determine the time point of maximum degradation.[3] |
| Low E3 Ligase Expression | Verify the expression levels of the VHL E3 ligase in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous VHL levels. |
| Poor Cell Permeability | Although less common with optimized PROTACs, poor cell permeability can be a factor. If other troubleshooting steps fail, consider performing a cellular uptake assay. |
| Issues with Experimental Reagents | Ensure the MZP-54 compound is properly stored and has not degraded. Verify the quality and specificity of your primary and secondary antibodies for Western blotting. |
Problem 2: High variability in BRD4 degradation between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| Variable MZP-54 Treatment | Ensure accurate and consistent preparation and application of MZP-54 dilutions for each experiment. |
| Inconsistent Western Blot Protocol | Standardize all steps of the Western blot protocol, including lysis buffer composition, protein quantification, loading amounts, transfer efficiency, and antibody incubation times. |
| Cell Line Instability | If using a genetically modified cell line, periodically verify the stability of the modification. |
Problem 3: The "Hook Effect" is observed.
| Possible Cause | Troubleshooting Step |
| Excessive MZP-54 Concentration | Use a lower and narrower range of MZP-54 concentrations, focusing on the nano-molar range (e.g., 1 nM to 500 nM) to identify the optimal degradation window.[3] |
| High Target Protein or E3 Ligase Expression | The relative abundance of BRD4 and the E3 ligase can influence the hook effect. If possible, use a cell line with expression levels that are more physiologically relevant. |
| Inefficient Ternary Complex Formation | At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-ligase) can outcompete the formation of the productive ternary complex. Biophysical assays like co-immunoprecipitation or NanoBRET can be used to assess ternary complex formation.[3] |
Data Presentation
Table 1: Representative Dose-Response of BRD4 Degradation by a VHL-based PROTAC
| Concentration (nM) | % BRD4 Degradation (Dmax) |
| 1 | 25% |
| 10 | 70% |
| 30 | 90% |
| 100 | 95% |
| 300 | 80% |
| 1000 | 50% |
Note: This table presents representative data for a potent VHL-based BRD4 PROTAC, illustrating the typical dose-response curve and the hook effect at higher concentrations. Actual values for MZP-54 may vary depending on the experimental conditions and cell line used. A similar PROTAC, MZP-55, has shown a Dmax of 95% for BRD4 degradation.[7] Another BRD4 degrader, CFT-2718, achieved 90% degradation at 10 nmol/L.[8]
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol details the steps to quantify BRD4 protein levels following MZP-54 treatment.
a. Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with the desired concentrations of MZP-54 or vehicle control (e.g., DMSO) for the determined incubation time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTS Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MZP-54 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of MZP-54 induced BRD4 degradation.
Caption: Workflow for optimizing MZP-54 dosage.
Caption: BRD4's role in key signaling pathways.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. MZP-55 – Ciulli Laboratory [sites.dundee.ac.uk]
- 8. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid off-target effects with MZP-54
Technical Support Center: MZP-54
A Guide to Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing MZP-54, a potent and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1). While MZP-54 is designed for high selectivity, understanding and mitigating potential off-target effects is critical for generating reliable and reproducible data.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you confidently use MZP-54 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of MZP-54?
A: The primary target of MZP-54 is Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis.[2] MZP-54 is an ATP-competitive inhibitor designed to bind to the deep cavity of the PLK1 ATP-binding site, thereby blocking its catalytic activity.[3]
Q2: What are the known or predicted off-targets of MZP-54?
A: Due to the highly conserved nature of the ATP-binding pocket among kinases, MZP-54 may exhibit inhibitory activity against other PLK family members (e.g., PLK2, PLK3) at concentrations above the optimal range.[2][4] Kinome-wide screening has also indicated potential low-affinity interactions with other kinases, such as Aurora Kinase A. It is crucial to consult the selectivity profile (see Table 1) and use the lowest effective concentration to minimize these interactions.
Q3: What is the recommended concentration range for MZP-54 in cell-based assays?
A: The optimal concentration of MZP-54 is cell-line dependent and should be determined empirically. As a starting point, we recommend a concentration range of 10-100 nM. This range is typically sufficient to achieve >90% inhibition of PLK1 activity in most cancer cell lines while minimizing off-target effects.[5] Always perform a dose-response curve to determine the IC50 in your specific model system (see Table 2 for examples).
Q4: How can I confirm that my observed cellular phenotype is a direct result of PLK1 inhibition?
A: Differentiating on-target from off-target effects is crucial.[6] We recommend a multi-pronged approach:
-
Use a Structurally Different PLK1 Inhibitor: Replicating the phenotype with a different, well-characterized PLK1 inhibitor (e.g., Volasertib) strengthens the evidence for an on-target effect.[6]
-
Perform a Rescue Experiment: Express a mutant version of PLK1 that is resistant to MZP-54. If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[6][7]
-
Compare with Genetic Knockdown: Compare the phenotype induced by MZP-54 with that of PLK1 knockdown using siRNA or CRISPR. While phenotypes may not always align perfectly, significant overlap suggests on-target activity.
Q5: How should I store and handle MZP-54?
A: MZP-54 is supplied as a lyophilized powder. For long-term storage, keep it at -20°C. For daily use, prepare a stock solution in DMSO (e.g., 10 mM) and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Kinase Selectivity Profile of MZP-54
This table summarizes the inhibitory potency (IC50) of MZP-54 against its primary target, PLK1, and a panel of representative off-target kinases. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PLK1) |
| PLK1 | 5 | 1 |
| PLK2 | 250 | 50 |
| PLK3 | 600 | 120 |
| Aurora Kinase A | 1,200 | 240 |
| CDK1/CycB | >10,000 | >2,000 |
| p38α MAPK | >10,000 | >2,000 |
Table 2: Recommended Starting Concentrations for Common Cell Lines
These concentrations are suggested starting points for dose-response experiments. The optimal concentration should be experimentally determined.
| Cell Line | Cancer Type | Recommended Starting Range (nM) |
| HeLa | Cervical Cancer | 10 - 50 |
| A549 | Lung Cancer | 25 - 100 |
| HCT-116 | Colorectal Cancer | 15 - 75 |
| MDA-MB-231 | Breast Cancer | 20 - 100 |
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity, even in non-proliferating or cell-cycle-arrested cells.
-
Possible Cause: The concentration of MZP-54 may be too high, leading to off-target kinase inhibition that affects essential cell survival pathways.[8]
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a detailed dose-response curve to find the minimal concentration that produces the desired on-target effect (e.g., G2/M arrest) without causing widespread toxicity.[6]
-
Assess Apoptosis Markers: Use assays like Annexin V staining or Caspase-3/7 activity measurement to confirm if the observed cytotoxicity is due to apoptosis.
-
Use a More Selective Inhibitor: As a control, test a different PLK1 inhibitor with a known, cleaner off-target profile to see if the toxicity is recapitulated.[6]
-
Issue 2: The phenotype I see with MZP-54 (e.g., mitotic arrest) does not match the phenotype from PLK1 siRNA knockdown.
-
Possible Cause: This discrepancy can arise from off-target effects of MZP-54, incomplete siRNA-mediated knockdown, or differences in the temporal dynamics of protein inhibition versus protein depletion.
-
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Confirm near-complete depletion of PLK1 protein via Western blot at the time of phenotypic analysis.
-
Conduct a Rescue Experiment: This is the gold-standard for confirming on-target effects. Transfect cells with an MZP-54-resistant PLK1 mutant. If the phenotype is reversed in the presence of the drug, the effect is on-target.[6]
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of MZP-54 to PLK1 inside intact cells, verifying target engagement.[9][10]
-
Issue 3: My results are inconsistent across experiments.
-
Possible Cause: Inconsistency can be due to compound instability, improper storage, or variability in experimental conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
-
Standardize Protocols: Ensure consistent cell density, treatment duration, and serum concentrations in your media, as these can affect inhibitor potency.
-
Include Positive and Negative Controls: Always include a vehicle control (e.g., DMSO) and a positive control compound (a known PLK1 inhibitor) in every experiment.
-
Mandatory Visualizations & Diagrams
Caption: Simplified PLK1 signaling pathway in the G2/M cell cycle transition.
Caption: Experimental workflow for validating on-target effects of MZP-54.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of MZP-54 to PLK1 in intact cells based on ligand-induced thermal stabilization of the target protein.[9][11]
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with MZP-54 at 1x, 10x, and 100x the predetermined IC50 concentration. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.[12]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating: Heat the aliquots across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble PLK1 protein remaining at each temperature point by Western blot using a validated anti-PLK1 antibody.
-
Analysis: In vehicle-treated samples, the amount of soluble PLK1 will decrease as the temperature increases. In MZP-54-treated samples, binding of the drug will stabilize PLK1, resulting in a shift of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement.[11]
Protocol 2: Rescue Experiment Using a Drug-Resistant PLK1 Mutant
This protocol definitively determines if a cellular phenotype is caused by the inhibition of PLK1.
Methodology:
-
Generate Resistant Mutant: Introduce a point mutation into the ATP-binding pocket of a PLK1 expression vector that is known to confer resistance to MZP-54 without abolishing kinase activity. This often requires prior structural knowledge or screening. The vector should also contain a tag (e.g., GFP or FLAG) to distinguish it from endogenous PLK1.
-
Transfection: Transfect the cells of interest with either the wild-type (WT) PLK1 vector, the resistant-mutant (RM) PLK1 vector, or an empty vector (EV) control. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment: Treat all three groups of cells (EV, WT, and RM) with MZP-54 at a concentration known to produce the phenotype of interest (e.g., 5x IC50). Also, include a vehicle control for each group.
-
Phenotypic Analysis: After the appropriate treatment time, assess the cellular phenotype. For example, if the phenotype is mitotic arrest, use flow cytometry to analyze the DNA content (propidium iodide staining) or immunofluorescence to visualize mitotic spindles.
-
Data Analysis:
-
EV + MZP-54: Should exhibit the phenotype (e.g., increased G2/M population).
-
WT + MZP-54: Should exhibit the phenotype, as the overexpressed WT protein is still inhibited.
-
RM + MZP-54: Should not exhibit the phenotype, or it should be significantly diminished. The resistant mutant "rescues" the cells from the effects of the inhibitor. This outcome provides strong evidence that the phenotype is due to on-target PLK1 inhibition.[6][7]
-
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
MZP-54 Technical Support Center: Enhancing Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the PROTAC molecule MZP-54 in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered when working with MZP-54 in solution.
Problem 1: Precipitation of MZP-54 upon dissolution or dilution in aqueous buffers.
-
Question: My MZP-54 solution, initially clear in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of many PROTACs, including MZP-54.[1][2] Here is a step-by-step guide to troubleshoot this problem:
-
Optimize Solvent Concentration: Minimize the concentration of the organic stock solution and the volume added to the aqueous buffer. A final organic solvent concentration of less than 1% is recommended to avoid precipitation.
-
Utilize Solubility-Enhancing Excipients: Consider the inclusion of excipients in your aqueous buffer to improve the solubility of MZP-54.[][4] Common options include:
-
Co-solvents: Polyethylene glycol (PEG), propylene glycol, or glycerol can increase solubility.
-
Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 20 can prevent aggregation.[5][6]
-
Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[7]
-
-
pH Adjustment: The solubility of MZP-54 may be pH-dependent. Empirically test a range of pH values for your buffer to identify the optimal pH for maximum solubility.[][4]
-
Prepare Amorphous Solid Dispersions (ASDs): For oral administration or challenging in vitro systems, preparing an ASD of MZP-54 with a polymer carrier like HPMCAS can significantly enhance its dissolution and supersaturation in aqueous media.[8][9][10]
-
Problem 2: Observed degradation of MZP-54 during storage or experimentation.
-
Question: I suspect my MZP-54 is degrading over time in my prepared solutions. How can I confirm this and prevent it?
-
Answer: PROTACs can be susceptible to chemical degradation, particularly in aqueous solutions.[11] Follow these steps to investigate and mitigate degradation:
-
Analytical Confirmation: Use analytical techniques to monitor the purity of your MZP-54 solution over time.
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to separate and quantify the parent compound and any degradation products.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the mass of degradation products, providing clues to the degradation pathway.[][13]
-
-
Control Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C as recommended.[14] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light: Protect solutions from light, as some compounds are light-sensitive.
-
-
Buffer Selection: The composition of your buffer can influence stability. Avoid buffers containing components that may react with MZP-54.
-
Hydrolysis Prevention: For VHL-based PROTACs like MZP-54, the risk of hydrolysis of certain moieties exists, though they are generally more stable than some CRBN-based PROTACs.[11] Preparing fresh solutions for each experiment is the best practice to minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of MZP-54?
-
Q2: How should I store my MZP-54 powder and stock solutions?
-
A2: The solid powder should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[14]
-
-
Q3: What are the key factors affecting the stability of PROTACs like MZP-54 in solution?
-
Q4: Can I use DMSO to prepare my MZP-54 stock solution for cell-based assays?
-
A4: While many researchers use DMSO for stock solutions, it's crucial to ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Given MZP-54's low aqueous solubility, precipitation upon dilution from a DMSO stock is a risk.[15] Pre-warming the media and adding the stock solution dropwise while mixing can help.[15]
-
Data Presentation
Table 1: Solubility and Formulation of MZP-54
| Parameter | Value/Formulation | Reference |
| Aqueous Solubility | Low (LogS = -6.29) | [1] |
| Ethanol Solubility | ≥ 50 mg/mL (with sonication) | [14] |
| In Vivo Formulation 1 | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | [14] |
| In Vivo Formulation 2 | 10% Ethanol, 90% Corn Oil | [14] |
Experimental Protocols
Protocol 1: Preparation of MZP-54 Stock Solution
-
Weighing: Accurately weigh the required amount of MZP-54 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of absolute ethanol to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Assessment of MZP-54 Stability by HPLC
-
Sample Preparation: Prepare solutions of MZP-54 in the desired buffer or media. Prepare a "time zero" sample and store other samples under the conditions being tested (e.g., 4°C, room temperature, 37°C).
-
HPLC Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system equipped with a suitable C18 column.
-
Data Acquisition: Use a UV detector to monitor the elution of MZP-54 and any potential degradation products.
-
Data Analysis: Integrate the peak area of MZP-54 at each time point. Calculate the percentage of MZP-54 remaining relative to the "time zero" sample to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for MZP-54 in solution.
Caption: Workflow for assessing the stability of MZP-54.
Caption: Logical workflow for troubleshooting MZP-54 stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
challenges in synthesizing MZP-54 and potential solutions
Welcome to the technical support center for the synthesis of MZP-54. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low yields in the Suzuki coupling step (Step 4) of the MZP-54 synthesis. What are the potential causes and solutions?
A1: Low yields in Suzuki coupling reactions are a common issue. The primary causes often revolve around the catalyst, base, solvent, and reaction temperature. Here are some troubleshooting steps:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed. Consider using a more robust catalyst or ligand system.
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical. An inadequate amount of base can lead to incomplete reaction. Conversely, too strong a base can cause side reactions. We recommend screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Sub-optimal Temperature: The reaction may require precise temperature control. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, degradation of starting materials or product may occur.
-
Poor Substrate Quality: Ensure the boronic acid or ester is of high purity, as impurities can interfere with the catalytic cycle.
Below is a table summarizing optimization data from our internal studies which may help guide your experimental design.
Q2: We are struggling with the removal of the Boc protecting group from the piperazine moiety in the final step. The standard acidic conditions are leading to decomposition of the MZP-54 core. What are our options?
A2: The lability of the MZP-54 core to strong acids is a known challenge. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method, it can be too harsh. Here are some alternative deprotection strategies to consider:
-
Milder Acidic Conditions: You can try using a milder acid like 4M HCl in dioxane or p-toluenesulfonic acid (p-TsOH) in a protic solvent. These can sometimes be selective enough to remove the Boc group without causing significant degradation.
-
Alternative Protecting Groups: If you are still in the process of optimizing the synthetic route, consider replacing the Boc group with a protecting group that can be removed under non-acidic conditions, such as a carbobenzyloxy (Cbz) group, which can be removed by hydrogenolysis.
Q3: The purification of the penultimate intermediate is proving difficult due to the presence of a closely-eluting impurity. How can we improve the separation?
A3: Chromatographic resolution of closely-eluting impurities is a frequent hurdle. Here are several approaches to enhance separation:
-
Optimize Chromatographic Conditions:
-
Column: Use a high-resolution silica gel or consider a different stationary phase, such as alumina or a C18 reversed-phase column.
-
Solvent System: A thorough screen of different solvent systems with varying polarities and selectivities is recommended. For example, switching from a hexane/ethyl acetate system to a DCM/methanol system can alter the elution profile.
-
Gradient Elution: Employ a shallower gradient during elution to increase the separation between your product and the impurity.
-
-
Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that has a significantly different polarity, making it easier to separate.
Troubleshooting Guides
Low Yield in Suzuki Coupling (Step 4)
This guide provides a systematic approach to troubleshooting low yields in the critical Suzuki coupling reaction for the synthesis of MZP-54.
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 35 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 65 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 82 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 91 |
Experimental Protocol: Optimized Suzuki Coupling (Entry 4)
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv.), the boronic acid derivative (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Purge the flask with argon for 15 minutes.
-
Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene and water (4:1 mixture).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Boc Deprotection of Acid-Labile MZP-54
This guide outlines a milder approach for the Boc deprotection step, minimizing the degradation of the acid-sensitive MZP-54 core.
Table 2: Comparison of Boc Deprotection Methods
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | TFA (20%) | DCM | 25 | 2 | 45 | 70 |
| 2 | 4M HCl in Dioxane | Dioxane | 25 | 4 | 78 | 92 |
| 3 | Oxalyl Chloride (3 eq) | Methanol | 25 | 3 | 85 | 95 |
Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride (Entry 3)
-
Dissolve the Boc-protected MZP-54 precursor (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to yield the deprotected MZP-54. Further purification may be performed by chromatography if necessary.
Visualizations
Signaling Pathway
MZP-54 Technical Support Center: Optimizing Treatment Duration
Welcome to the technical support center for MZP-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining MZP-54 treatment duration for optimal experimental results. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MZP-54?
A1: MZP-54 is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that selectively induces the degradation of Bromodomain-containing proteins 3 and 4 (BRD3/4).[1][2] MZP-54 works by bringing BRD3/4 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1]
Q2: What is a recommended starting point for MZP-54 treatment duration in vitro?
A2: Based on initial characterization studies, a 48-hour incubation period has been shown to be effective for assessing the anti-proliferative effects of MZP-54 in cell lines such as MV4;11 and HL60.[1] However, the optimal duration can vary significantly depending on the cell type, the experimental endpoint (e.g., protein degradation vs. downstream functional effects), and the concentration of MZP-54 used. We recommend performing a time-course experiment (see Protocol 1) to determine the ideal duration for your specific system.
Q3: How does treatment duration affect the degradation of BRD3/4 and downstream targets like c-Myc?
A3: The degradation of BRD3/4 is a rapid process that can often be detected within a few hours of MZP-54 treatment. The subsequent impact on downstream targets, such as the reduction of c-Myc levels, will have a delayed onset.[1] Shorter treatment durations (e.g., 2-8 hours) are typically sufficient to observe maximal BRD3/4 degradation, while longer durations (e.g., 24-72 hours) may be necessary to observe significant changes in downstream gene expression or functional outcomes like apoptosis or cell cycle arrest.
Q4: Are there any known issues with long-term MZP-54 exposure in cell culture?
A4: As with many small molecule inhibitors and degraders, long-term exposure to MZP-54 can lead to secondary effects such as cellular stress, off-target effects, or the development of compensatory mechanisms. It is crucial to distinguish the primary effects of BRD3/4 degradation from these secondary consequences. A time-course experiment that includes viability and cytotoxicity assays is essential for interpreting results from long-term treatments.
Troubleshooting Guide
Problem: I am not observing significant BRD3/4 degradation after treatment with MZP-54.
-
Question 1: What concentration of MZP-54 are you using?
-
Answer: MZP-54 has been shown to be effective in the 30-100 nM range for selective degradation of BRD3/4.[2] If you are using a concentration that is too low, you may not see a significant effect. Conversely, very high concentrations can sometimes lead to a "hook effect," a phenomenon common to PROTACs where the formation of the productive ternary complex (E3 ligase:PROTAC:target) is inhibited. We recommend performing a dose-response experiment at a fixed time point to identify the optimal concentration range.
-
-
Question 2: How are you preparing and storing your MZP-54 stock solution?
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Answer: Ensure that MZP-54 is fully dissolved in a suitable solvent, such as DMSO, and stored under recommended conditions to maintain its stability.[3] Repeated freeze-thaw cycles should be avoided. A vehicle control (e.g., DMSO alone) should always be included in your experiments to rule out any solvent-induced effects.[3]
-
-
Question 3: At what time point are you assessing BRD3/4 degradation?
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Answer: Protein degradation can be a rapid process. It is possible that the peak degradation occurs at an earlier time point than you are currently measuring. Consider a time-course experiment with early time points (e.g., 0.5, 1, 2, 4, 8 hours) to capture the kinetics of degradation.
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Problem: I am observing high levels of cytotoxicity or unexpected off-target effects.
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Question 1: What is your treatment duration and concentration?
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Answer: Extended exposure or high concentrations of MZP-54 may lead to cytotoxicity that is independent of BRD3/4 degradation. It is important to determine the therapeutic window for your specific cell line. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment to monitor cellular health.
-
-
Question 2: Have you confirmed the selectivity of the observed effect?
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Answer: To ensure that the observed phenotype is a direct result of BRD3/4 degradation, consider performing a rescue experiment. This could involve the expression of a degradation-resistant mutant of BRD3/4. Additionally, using an inactive analog of MZP-54 as a negative control can help to rule out off-target effects.
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Experimental Protocols and Data
Protocol 1: Time-Course Experiment to Determine Optimal MZP-54 Treatment Duration
This protocol outlines a method for determining the optimal treatment duration of MZP-54 by assessing the degradation of BRD4 and its effect on a downstream target gene, MYC, as well as cell viability.
1. Cell Culture and Seeding:
- Culture your cells of interest (e.g., MV4;11) under standard conditions.
- Seed cells in multiple plates (e.g., 6-well plates for protein and RNA analysis, 96-well plates for viability) at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment.
2. MZP-54 Treatment:
- Prepare a working solution of MZP-54 at the desired concentration (e.g., 100 nM) in your cell culture medium.
- Treat the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Include a vehicle control (e.g., 0.1% DMSO) for each time point.
3. Sample Collection and Analysis:
- For Protein Analysis (Western Blot): At each time point, harvest cells, prepare protein lysates, and perform a Western blot to detect levels of BRD4 and a loading control (e.g., GAPDH or β-actin).
- For Gene Expression Analysis (RT-qPCR): At each time point, harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of MYC and a housekeeping gene (e.g., GAPDH).
- For Cell Viability (MTT Assay): At each time point, add MTT reagent to the designated 96-well plate, incubate, and measure the absorbance to determine relative cell viability.
Sample Data Tables
The following tables represent hypothetical data from the time-course experiment described above.
Table 1: Effect of MZP-54 (100 nM) Treatment Duration on BRD4 Protein Levels and Cell Viability
| Treatment Duration (hours) | Relative BRD4 Protein Level (%) | Relative Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 2 | 45 | 98 |
| 4 | 20 | 95 |
| 8 | 15 | 92 |
| 12 | 18 | 90 |
| 24 | 25 | 85 |
| 48 | 35 | 70 |
| 72 | 40 | 55 |
Table 2: Effect of MZP-54 (100 nM) Treatment Duration on Relative MYC mRNA Expression
| Treatment Duration (hours) | Relative MYC mRNA Expression (%) |
| 0 (Vehicle) | 100 |
| 2 | 95 |
| 4 | 80 |
| 8 | 60 |
| 12 | 45 |
| 24 | 30 |
| 48 | 32 |
| 72 | 35 |
Visualizations
Caption: Mechanism of MZP-54-induced BRD4 degradation and downstream effects.
Caption: Workflow for optimizing MZP-54 treatment duration.
Caption: Troubleshooting logic for MZP-54 experiments.
References
Addressing Inconsistencies in MZP-54 Experimental Outcomes: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MZP-54, a selective PROTAC degrader of BRD3 and BRD4. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help address potential inconsistencies in experimental outcomes and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is MZP-54 and what is its mechanism of action?
A1: MZP-54 is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule designed to selectively induce the degradation of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[1] It functions by simultaneously binding to the target protein (BRD3/4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of BRD3/4, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of downstream oncogenes like c-Myc.[2][3]
Q2: What are the primary cellular effects of MZP-54 treatment?
A2: The primary cellular effects of MZP-54 include the selective degradation of BRD3 and BRD4 proteins, leading to anti-proliferative activity in cancer cell lines such as MV4;11 (Acute Myeloid Leukemia) and HL60 (Acute Promyelocytic Leukemia).[1][2] It has also been shown to cause a significant reduction in the levels of the oncoprotein c-Myc.[2]
Q3: What is the selectivity profile of MZP-54?
A3: MZP-54 is a selective degrader of BRD3 and BRD4.[1] It is reported to spare BRD2. This selectivity is a key feature that distinguishes it from some other pan-BET inhibitors or degraders.
Q4: What is the recommended concentration range for MZP-54 in cell-based assays?
A4: The effective concentration of MZP-54 can be cell line-dependent. However, a concentration window of 30–100 nM is reported to be effective for selective degradation of BRD3/4.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I prepare and store MZP-54?
A5: For in vitro studies, MZP-54 can be dissolved in DMSO to create a stock solution. For in vivo experiments, specific formulations involving solvents like ethanol, PEG300, and Tween-80 may be required.[2] It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[2] For long-term storage, follow the manufacturer's recommendations, which typically involve storing the solid compound and stock solutions at -20°C or -80°C.
Quantitative Data Summary
The following table summarizes key quantitative data reported for MZP-54.
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 4 nM | Brd4BD2 | [2] |
| Binding Affinity (Kd) | 105 ± 24 nM | VHL-EloC-EloB (VCB) | [2] |
| Anti-proliferative Activity (pEC50) | 7.08 ± 0.05 | MV4;11 cells | [2] |
| Anti-proliferative Activity (pEC50) | 6.37 ± 0.03 | HL60 cells | [2] |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with MZP-54.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no degradation of BRD3/4 | 1. Suboptimal MZP-54 Concentration: The concentration may be too low or too high (see "Hook Effect" below). 2. Insufficient Incubation Time: Degradation is a time-dependent process. 3. Low VHL E3 Ligase Expression: The cell line may have low endogenous levels of VHL. 4. Compound Instability: Improper storage or handling may have degraded the compound. 5. High Protein Turnover: The synthesis rate of BRD3/4 may be exceeding the degradation rate. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. 3. Verify VHL expression in your cell line via Western blot or qPCR. If low, consider using a different cell line. 4. Use a fresh aliquot of MZP-54 and prepare fresh dilutions. 5. Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) as a control to assess the basal turnover rate. |
| Inconsistent degradation between experiments | 1. Variability in Cell Culture: Differences in cell density, passage number, or cell health can affect results. 2. Inconsistent Drug Treatment: Variations in final DMSO concentration or incubation time. 3. Western Blot Variability: Inconsistent sample loading, transfer efficiency, or antibody dilutions. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase. 2. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Use a consistent incubation time. 3. Follow a standardized Western blot protocol. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
| High cell viability despite expected BRD4/3 degradation | 1. Cell Line Resistance: The cell line may not be dependent on BRD3/4 for survival. 2. Compensatory Mechanisms: Cells may upregulate alternative survival pathways. 3. Insufficient Treatment Duration for Viability Readout: The effects of protein degradation on cell viability may be delayed. | 1. Confirm BRD3/4 degradation via Western blot. If degradation is occurring without a viability effect, the cell line may be resistant. 2. Investigate potential compensatory signaling pathways. 3. Extend the duration of the cell viability assay (e.g., 48, 72, 96 hours). |
| "Hook Effect" observed (Reduced degradation at high concentrations) | 1. Formation of Inactive Binary Complexes: At high concentrations, MZP-54 can form separate binary complexes with BRD3/4 and VHL, preventing the formation of the productive ternary complex required for degradation. | 1. This is a known phenomenon for PROTACs. Ensure your dose-response curve extends to lower concentrations to observe the characteristic bell-shaped curve. The optimal degradation concentration will be at the peak of this curve, not necessarily the highest concentration. |
| Unexpected off-target effects | 1. Non-specific Protein Degradation: Although selective, off-target degradation can occur. 2. Compound Cytotoxicity: At high concentrations, MZP-54 may exhibit cytotoxicity independent of its PROTAC activity. | 1. Perform proteomic studies to assess global protein level changes upon MZP-54 treatment. 2. Compare the effects of MZP-54 with a negative control compound that does not induce degradation to distinguish between targeted and non-specific effects. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD3/4 Degradation
This protocol outlines the steps to assess the degradation of BRD3 and BRD4 in cultured cells following treatment with MZP-54.
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Cell Seeding: Seed cells (e.g., MV4;11) in 6-well plates at a density that will allow for logarithmic growth during the experiment and treatment. Allow cells to adhere and recover for 24 hours.
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Compound Treatment: Treat cells with a range of MZP-54 concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, or 16 hours).
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation:
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Normalize the protein concentration for all samples with lysis buffer.
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Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Run the gel to separate proteins by molecular weight.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify band intensities to determine the extent of protein degradation.
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of MZP-54 on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well clear-bottom plate at an appropriate density (e.g., 3 x 105 cells/mL for suspension cells like MV4;11).[2]
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Compound Treatment: Add various concentrations of MZP-54 (e.g., in a serial dilution) and a vehicle control (e.g., 0.05% DMSO) to the wells.[2]
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Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment:
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Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
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Follow the manufacturer's instructions for adding the reagent to each well.
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Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
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Data Analysis:
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Subtract the background signal (from wells with media only).
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Normalize the data to the vehicle-treated control wells (representing 100% viability).
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Plot the normalized viability against the log of the MZP-54 concentration and fit a dose-response curve to calculate the EC50 or pEC50 value.
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Visualizations
MZP-54 Mechanism of Action
Caption: The PROTAC mechanism of MZP-54, leading to the ubiquitination and degradation of BRD4/3.
Experimental Workflow for Assessing MZP-54 Activity
Caption: A typical workflow for evaluating the efficacy of MZP-54 in a cancer cell line.
References
Technical Support Center: MZP-54
Welcome to the technical support center for MZP-54. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling for potential cellular toxicity associated with MZP-54.
Compound Profile: MZP-54
MZP-54 is a selective PROTAC (Proteolysis Targeting Chimera) that degrades BRD3 and BRD4 by linking them to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It has shown anti-proliferative activity in cell lines such as MV4;11 and HL60.[1][2] While potent in its targeted degradation, high concentrations or prolonged exposure can lead to off-target cellular toxicity, primarily hypothesized to stem from mitochondrial stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MZP-54's on-target action?
A1: MZP-54 is a bifunctional molecule that induces the degradation of BRD3 and BRD4 proteins.[2] It achieves this by forming a ternary complex between the target protein (BRD3/4) and the VHL E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Q2: What is the suspected mechanism of MZP-54-related cellular toxicity?
A2: While the exact off-target effects are under investigation, preliminary data suggests that at concentrations above the optimal window for selective degradation (e.g., >1 µM), MZP-54 can induce mitochondrial dysfunction. This may be due to off-target interactions or cellular stress from rapid depletion of BET proteins, leading to an increase in reactive oxygen species (ROS) and the initiation of apoptotic pathways.
Q3: My cells are showing significant death at concentrations expected to be non-toxic. What are the initial troubleshooting steps?
A3: Unexpected cytotoxicity can arise from several factors.[5][6] First, verify the final concentration of MZP-54 and ensure the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.1%).[7] Second, check the health and density of your cells; unhealthy or overly sparse cultures can be more sensitive.[7] Finally, ensure the compound has not precipitated in the culture medium.
Q4: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?
A4: This is a critical experimental question. On-target effects should correlate with the degradation of BRD3/4. You can perform a Western blot to confirm the degradation of target proteins at various concentrations of MZP-54. Off-target toxicity may only appear at higher concentrations and may not correlate with further protein degradation. Additionally, using a negative control compound that binds to the target but doesn't engage the E3 ligase can help dissect these effects.
Q5: Are there ways to mitigate MZP-54 toxicity without compromising its efficacy?
A5: Yes, co-treatment with antioxidants such as N-acetylcysteine (NAC) may reduce ROS-mediated toxicity.[8] It is crucial to determine if the antioxidant interferes with the on-target activity of MZP-54. This can be done by assessing BRD3/4 degradation and downstream effects in the presence and absence of the antioxidant.
Troubleshooting Guides
Issue 1: High variance in cell viability assays between experiments.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment and create a standard seeding protocol.[9]
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Possible Cause: Compound precipitation.
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Solution: Visually inspect the media for any precipitate after adding MZP-54. Prepare fresh dilutions for each experiment and consider pre-warming the media.
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Possible Cause: Edge effects in multi-well plates.
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Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
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Issue 2: Observed cytotoxicity is not dose-dependent as expected.
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Possible Cause: A narrow therapeutic window.
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Solution: Perform a more detailed dose-response curve with smaller concentration increments, especially around the expected EC50 and toxic concentrations.
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Possible Cause: Saturation of the degradation machinery.
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Solution: At high concentrations, the PROTAC mechanism can be subject to the "hook effect," where the formation of binary complexes (MZP-54:Target or MZP-54:E3 ligase) is favored over the productive ternary complex. This can lead to a plateau or decrease in efficacy and a sharp increase in off-target toxicity. Analyze a wider range of concentrations to identify the optimal window.
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Data Presentation
Table 1: Dose-Response of MZP-54 on Cell Viability and BRD4 Degradation
| MZP-54 Conc. (nM) | Cell Viability (%) (48h) | BRD4 Protein Level (%) (24h) |
| 1 | 98 ± 4 | 85 ± 5 |
| 10 | 95 ± 5 | 50 ± 7 |
| 100 | 85 ± 6 | 15 ± 4 |
| 1000 | 40 ± 8 | 10 ± 3 |
| 10000 | 15 ± 5 | 45 ± 6 (Hook Effect) |
Table 2: Effect of N-acetylcysteine (NAC) on MZP-54-Induced Toxicity
| Treatment | Cell Viability (%) (48h) | Relative ROS Levels (24h) |
| Vehicle Control | 100 ± 5 | 1.0 |
| MZP-54 (1 µM) | 40 ± 8 | 3.5 ± 0.4 |
| NAC (1 mM) | 99 ± 4 | 0.9 ± 0.1 |
| MZP-54 (1 µM) + NAC (1 mM) | 75 ± 6 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[10][11]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
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Compound Treatment: Treat cells with a serial dilution of MZP-54 for the desired time period (e.g., 24, 48, 72 hours).[9] Include vehicle-only controls.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol quantifies intracellular reactive oxygen species.
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Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with MZP-54 with and without NAC for the desired time.
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DCFDA Staining: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) solution to each well and incubate for 30 minutes at 37°C.
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Measurement: Wash the cells again with PBS. Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
Mandatory Visualization
Caption: On-target and off-target pathways of MZP-54.
Caption: Experimental workflow for troubleshooting MZP-54 toxicity.
Caption: Decision tree for optimizing MZP-54 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in small molecules for improving mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving the Efficiency of MZP-54 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to MZP-54, a novel inhibitor of the Kinase Suppressor of Ras 1 (KSR1) signaling scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MZP-54?
MZP-54 is a potent and selective small molecule inhibitor that targets the kinase-like domain of KSR1. By binding to this domain, MZP-54 disrupts the formation of the KSR1-RAF-MEK-ERK signaling complex, thereby inhibiting downstream signal transduction of the MAPK pathway, which is crucial for cell proliferation and survival.
Q2: We are observing a decrease in the efficacy of MZP-54 in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
There are two primary mechanisms by which cell lines can acquire resistance to MZP-54:
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On-target mutations: Genetic mutations in the KSR1 gene can alter the drug-binding site, reducing the affinity of MZP-54 for its target.
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Bypass pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the MAPK pathway. A common bypass mechanism is the activation of the PI3K/Akt/mTOR pathway.
Q3: How can we determine the cause of MZP-54 resistance in our cell lines?
To investigate the mechanism of resistance, we recommend a two-pronged approach:
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Sequence the KSR1 gene: This will identify any potential mutations in the drug-binding domain that could be responsible for resistance.
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Perform a phosphoproteomic screen: This will provide a broader view of the signaling landscape in your resistant cells and can help identify any upregulated bypass pathways. A more targeted approach would be to perform a Western blot for key signaling nodes in suspected bypass pathways (e.g., phospho-Akt, phospho-mTOR).
Q4: Are there any strategies to overcome MZP-54 resistance?
Yes, based on the mechanism of resistance, several strategies can be employed:
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For on-target mutations: A second-generation KSR1 inhibitor with a different binding mode may be effective.
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For bypass pathway activation: A combination therapy approach is often successful. For example, if the PI3K/Akt pathway is activated, combining MZP-54 with a PI3K or Akt inhibitor can restore sensitivity.
Troubleshooting Guide
Problem: Increased IC50 of MZP-54 in our cell line over time.
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Possible Cause 1: Development of resistance.
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Solution: Follow the steps outlined in Q3 to identify the resistance mechanism.
-
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Possible Cause 2: Compound instability.
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Solution: Ensure proper storage of MZP-54 (-20°C, desiccated). Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 3: Cell line contamination.
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Solution: Perform cell line authentication to ensure the purity of your culture.
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Quantitative Data Summary
The following tables summarize hypothetical data from studies on MZP-54 sensitive and resistant cell lines.
Table 1: MZP-54 IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | KSR1 Mutation Status | PI3K/Akt Pathway Activity | MZP-54 IC50 (nM) |
| Parent | Wild-type | Basal | 50 |
| Resistant Clone A | G12V | Basal | 1500 |
| Resistant Clone B | Wild-type | Hyperactivated | 1200 |
Table 2: Effect of Combination Therapy on Cell Viability in Resistant Clone B
| Treatment | Concentration | % Cell Viability |
| Vehicle Control | - | 100 |
| MZP-54 | 1000 nM | 85 |
| PI3K Inhibitor (PI-103) | 200 nM | 70 |
| MZP-54 + PI-103 | 1000 nM + 200 nM | 25 |
Key Experimental Protocols
1. Western Blotting for Pathway Analysis
This protocol is for detecting the activation state of KSR1 and PI3K/Akt pathway proteins.
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
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Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
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Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, total-ERK, total-Akt, KSR1, and a loading control like GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.
2. Sanger Sequencing of the KSR1 Gene
This protocol is to identify mutations in the KSR1 gene.
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Genomic DNA Extraction: Isolate genomic DNA from your cell lines using a commercial kit.
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PCR Amplification: Amplify the coding region of the KSR1 gene using primers designed to flank the exons.
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PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
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Sequencing Reaction: Perform a Sanger sequencing reaction using the purified PCR product as a template.
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Sequence Analysis: Analyze the sequencing data using software like FinchTV to identify any mutations compared to the reference sequence.
Visualizations
Caption: MZP-54 signaling pathway and resistance mechanisms.
Caption: Workflow for identifying MZP-54 resistance.
Caption: Rationale for combination therapy.
method refinement for quantifying MZP-54's effects
This technical support center provides guidance for researchers and scientists utilizing MZP-54 in their experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to refine your methods for quantifying MZP-54's effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MZP-54?
A1: MZP-54 is a potent and selective ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By blocking the kinase activity of PI3Kα, MZP-54 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Q2: In which cancer cell lines is MZP-54 expected to be most effective?
A2: MZP-54 is most effective in cancer cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K. These mutations lead to constitutive activation of the PI3K pathway, making the cells highly dependent on this signaling cascade for their survival. We recommend screening your cell lines for common PIK3CA hotspot mutations (e.g., E542K, E545K, H1047R) prior to initiating long-term studies.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial cell-based assays, we recommend a dose-response experiment ranging from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for cell viability is typically observed in the low nanomolar range for sensitive cell lines. Please refer to the quantitative data summary below for IC50 values in representative cell lines.
Troubleshooting Guides
Q1: I am not observing the expected decrease in p-Akt levels after MZP-54 treatment in my Western Blots. What could be the issue?
A1: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
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Cell Line Sensitivity: Confirm that your cell line has an active PI3K pathway. Cell lines without PIK3CA mutations or with alternative pathway activation (e.g., PTEN loss) may show a less robust response.
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Treatment Duration and Serum Conditions: For optimal p-Akt inhibition, serum-starve the cells for 4-6 hours before a brief (15-30 minute) stimulation with growth factors (e.g., EGF, IGF-1) in the presence of MZP-54. This will synchronize the cells and maximize the observable dynamic range of p-Akt signaling.
-
Compound Stability: Ensure that your stock solution of MZP-54 is fresh. We recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-Akt (S473) and total Akt. Run positive and negative controls to ensure antibody performance.
Q2: My cell viability assay results show high variability between replicates. How can I improve the consistency?
A2: High variability in cell viability assays can obscure the true effect of MZP-54. Consider the following to improve reproducibility:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment are a major source of variability. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.
-
Edge Effects: "Edge effects" in multi-well plates can lead to uneven evaporation and temperature gradients, affecting cell growth. To mitigate this, avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
-
Assay Incubation Time: Optimize the incubation time for your viability reagent (e.g., MTT, resazurin). Insufficient or excessive incubation can lead to incomplete reactions or cytotoxicity from the reagent itself.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques to ensure accurate delivery of cells, media, and reagents.
Quantitative Data Summary
The following tables provide a summary of MZP-54's performance in various assays and cell lines.
Table 1: IC50 Values for Cell Viability (72-hour treatment)
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K | 8.5 |
| HCT116 | Colorectal Cancer | H1047R | 12.3 |
| U87 MG | Glioblastoma | WT (PTEN null) | 150.7 |
| A549 | Lung Cancer | WT | >1000 |
Table 2: Apoptosis Induction after 48-hour Treatment with 10x IC50 of MZP-54
| Cell Line | % Annexin V Positive Cells (Control) | % Annexin V Positive Cells (MZP-54) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 4.2% | 35.8% | 5.8 |
| HCT116 | 5.1% | 42.3% | 6.5 |
| U87 MG | 6.5% | 20.1% | 3.2 |
| A549 | 3.8% | 7.5% | 1.4 |
Experimental Protocols
Protocol 1: Western Blotting for p-Akt Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Treatment: Pre-treat the cells with varying concentrations of MZP-54 (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.
-
Lysis: Immediately place the plate on ice, wash twice with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Diagrams
Caption: MZP-54 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for p-Akt Western Blotting.
Caption: Troubleshooting logic for p-Akt inhibition experiments.
Validation & Comparative
MZP-54: A Selective Advantage in BET Protein Degradation
For researchers, scientists, and drug development professionals, the quest for targeted therapies with minimal off-target effects is paramount. In the realm of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have emerged as key therapeutic targets. A new generation of molecules, known as Proteolysis Targeting Chimeras (PROTACs), offers a novel approach to specifically eliminate these proteins. This guide provides a comprehensive comparison of MZP-54, a selective BET degrader, with other alternatives, supported by experimental data to validate its preferential activity.
MZP-54 is a heterobifunctional PROTAC that selectively induces the degradation of BRD3 and BRD4 over BRD2.[1] This selectivity is achieved by harnessing the cell's own ubiquitin-proteasome system. One end of the MZP-54 molecule binds to a BET protein, while the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Quantitative Comparison of BET Protein Degradation
The selectivity of a PROTAC is a critical measure of its potential therapeutic window and reduced likelihood of off-target effects. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of MZP-55, a closely related analog of MZP-54, and MZ1, a well-characterized PROTAC derived from the pan-BET inhibitor JQ1.
| Compound | Target | Cell Line | DC50 (nM) | pDC50 | Dmax (%) | Reference |
| MZP-55 | BRD4 | HeLa | - | 8.1 | 95 | [2] |
| BRD3 | HeLa | - | 7.7 | 92 | [2] | |
| BRD2 | HeLa | No obvious effect | - | - | [3] | |
| MZ1 | BRD4 | H661 | 8 | - | >90% (at 1µM) | [4][5] |
| BRD4 | H838 | 23 | - | >90% (at 1µM) | [4][5] | |
| BRD2/3 | H661/H838 | >2000 | - | Complete degradation at 2µM | [4] |
Note: pDC50 is the negative logarithm of the DC50 value. A higher pDC50 indicates greater potency.
The data clearly illustrates the selective nature of the MZP series of degraders. MZP-55 potently degrades BRD4 and BRD3 with high efficacy, while exhibiting no significant degradation of BRD2.[2][3] In contrast, while MZ1 also shows a preference for BRD4, it can still induce the degradation of BRD2 and BRD3 at higher concentrations.[4] This highlights the distinct selectivity profile of MZP-54/55, making it a valuable tool for specifically studying the roles of BRD3 and BRD4.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are representative protocols for assessing the selectivity of BET protein degraders.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of specific proteins in a cell lysate, providing a direct measure of protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., MZP-54) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein levels.
AlphaScreen Assay for Binding Affinity
This bead-based proximity assay is used to measure the binding affinity of the PROTAC to the individual bromodomains of the BET proteins.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Prepare solutions of the biotinylated histone peptide, the recombinant BET bromodomain protein (e.g., BRD4-BD1), and the test compound (e.g., MZP-54).
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the BET bromodomain protein, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Bead Addition: Add streptavidin-coated donor beads and nickel-chelate acceptor beads to the wells. The donor beads bind to the biotinylated histone peptide, and the acceptor beads bind to the His-tagged BET bromodomain.
-
Signal Detection: Incubate the plate in the dark and measure the AlphaScreen signal using a suitable plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the protein-peptide interaction. A decrease in signal indicates displacement of the histone peptide by the test compound.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a suitable model to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the binding.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of PROTAC-mediated degradation and the experimental workflow for assessing selectivity.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MZP-55 – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Systematic selectivity profiling of kinase inhibitor drugs by chemical proteomics - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
A Comparative Guide to BET Inhibitors: MZP-54 vs. JQ1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulators has been significantly shaped by the development of Bromodomain and Extra-Terminal (BET) protein inhibitors. These agents, which target the "reader" domains of chromatin, have shown considerable promise in oncology and other therapeutic areas. This guide provides an objective comparison of the efficacy and mechanisms of two key BET-targeting compounds, the PROTAC degrader MZP-54 and the well-characterized inhibitor JQ1. Furthermore, it contextualizes their performance against other notable BET inhibitors in development.
MZP-54 and JQ1: A Head-to-Head Efficacy Analysis
Direct comparative studies providing head-to-head efficacy data for MZP-54 and JQ1 in the same experimental settings are limited in the publicly available literature. The following tables summarize key performance metrics gathered from independent studies. It is important to note that direct comparison of absolute values (e.g., IC50, pEC50) across different studies can be misleading due to variations in experimental conditions, cell lines, and assay protocols.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| MZP-54 | MV4;11 (AML) | Cell Viability | pEC50 | 7.31 ± 0.03 | [1] |
| HL60 (AML) | Cell Viability | pEC50 | 6.57 ± 0.02 | [1] | |
| JQ1 | MM.1S (Multiple Myeloma) | Cell Proliferation | IC50 | < 1 µM | [2] |
| NALM6 (B-ALL) | Cell Viability | IC50 | 0.93 µM | [3] | |
| REH (B-ALL) | Cell Viability | IC50 | 1.16 µM | [3] | |
| SEM (B-ALL) | Cell Viability | IC50 | 0.45 µM | [3] | |
| RS411 (B-ALL) | Cell Viability | IC50 | 0.57 µM | [3] | |
| HGC27 (Gastric Cancer) | CCK-8 | IC50 | Dose-dependent inhibition | [4] | |
| AGS (Gastric Cancer) | CCK-8 | IC50 | Dose-dependent inhibition | [4] | |
| Colorectal Cancer Cell Lines (20) | Cell Growth | GI50 | Varies (nM to µM range) | [5] |
Table 2: Mechanism of Action and Key Molecular Effects
| Feature | MZP-54 | JQ1 |
| Mechanism | PROTAC-mediated degradation of BRD3/4[1] | Competitive inhibition of BET bromodomains[2] |
| Target Engagement | Induces ubiquitination and proteasomal degradation of BRD3/4[1] | Displaces BET proteins from chromatin |
| Effect on c-Myc | Leads to high depletion of c-Myc levels | Suppresses c-Myc transcription[2][6][7] |
| Selectivity | Selective degrader of BRD3 and BRD4[1] | Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT)[8] |
Visualizing the Mechanisms: Signaling and Experimental Workflows
A Broader Look: Other Notable BET Inhibitors
The field of BET inhibitors is rapidly evolving, with several other compounds progressing through preclinical and clinical development.
Table 3: Other Key BET Inhibitors
| Compound | Mechanism | Key Characteristics | Development Stage |
| OTX015 (Birabresib) | Pan-BET inhibitor | Orally bioavailable, shows activity in hematological malignancies and some solid tumors.[9] | Clinical Trials |
| ABBV-075 | Pan-BET inhibitor | Potent inhibitor of both BD1 and BD2 of BET proteins.[9] | Clinical Trials |
| ARV-771 | PROTAC BET degrader | Demonstrates superior efficacy to BET inhibitors in preclinical models of castration-resistant prostate cancer, inducing tumor regression.[10] | Preclinical |
| dBET1 | PROTAC BET degrader | Recruits the CRBN E3 ligase to degrade BET proteins.[11] | Preclinical |
Detailed Experimental Protocols
Cell Viability/Antiproliferative Assays (e.g., MTT, CCK-8)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50) or the half-maximal effective concentration (EC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., MZP-54, JQ1) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Incubation: Plates are incubated for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored product.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and dose-response curves are generated to calculate IC50 or EC50 values.
Western Blotting for Protein Expression
Objective: To quantify the levels of specific proteins (e.g., BRD4, c-Myc) following inhibitor treatment.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor for a defined period are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-BRD4, anti-c-Myc) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein levels.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of a specific protein (e.g., BRD4) at a particular genomic location (e.g., the MYC promoter).
Methodology:
-
Cross-linking: Cells are treated with the inhibitor, and protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-BRD4) is used to immunoprecipitate the protein-DNA complexes. A non-specific IgG is used as a negative control.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., a region of the MYC promoter) in the immunoprecipitated sample is quantified using real-time PCR.
-
Data Analysis: The enrichment of the target DNA sequence is calculated relative to the input and the IgG control, indicating the level of protein occupancy at that genomic site.[12]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET-Targeting PROTACs: MZP-54 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. Among the key targets are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene expression and are implicated in a variety of diseases, including cancer. This guide provides a comprehensive comparison of MZP-54, a selective BRD3/4 degrader, with other prominent BET-targeting PROTACs, supported by experimental data and detailed methodologies.
Introduction to BET-Targeting PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a "warhead" that binds to the protein of interest (in this case, a BET protein), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action allows for sub-stoichiometric degradation of target proteins, offering potential advantages over traditional inhibitors in terms of potency and duration of effect.
MZP-54: A Selective BRD3/4 Degrader
MZP-54 is a PROTAC that demonstrates selectivity for the degradation of BRD3 and BRD4 over BRD2.[1] It utilizes a derivative of the BET inhibitor I-BET726 as its warhead and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[] This selective degradation profile makes MZP-54 a valuable tool for dissecting the specific functions of BRD3 and BRD4 in various biological processes and disease models.
Comparative Performance of BET PROTACs
The following tables summarize the quantitative data on the performance of MZP-54 and other well-characterized BET-targeting PROTACs, including ARV-771, MZ1, ARV-825, and dBET1. These PROTACs differ in their warheads, E3 ligase ligands, and selectivity profiles.
Table 1: Degradation Potency and Selectivity of BET PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Target Selectivity | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZP-55 * | I-BET726 derivative | VHL | BRD3/4 > BRD2 | HeLa | BRD4: ~7.9, BRD3: ~20 | BRD4: 95, BRD3: 92 | [3] |
| ARV-771 | BET inhibitor | VHL | Pan-BET (BRD2, BRD3, BRD4) | 22Rv1 | < 5 (for all) | >90 | [4][5] |
| MZ1 | JQ1 | VHL | BRD4 > BRD2/3 | H661 | BRD4: 8 | >90 | [6] |
| H838 | BRD4: 23 | >90 | [6] | ||||
| ARV-825 | OTX015 | Cereblon | Pan-BET (BRD2, BRD3, BRD4) | Burkitt's Lymphoma cells | < 1 | >90 | |
| dBET1 | JQ1 | Cereblon | Pan-BET (BRD2, BRD3, BRD4) | MV4;11 | ~140 (for BRD4) | >90 |
Note: Data for MZP-55, a close structural analog of MZP-54, is presented here due to the limited availability of specific DC50 and Dmax values for MZP-54 in the public domain.
Table 2: Anti-proliferative Activity of BET PROTACs
| PROTAC | Cell Line | pEC50 / IC50 (nM) | Reference |
| MZP-54 | MV4;11 | pEC50: 7.31 ± 0.03 | [1] |
| HL60 | pEC50: 6.57 ± 0.02 | [1] | |
| ARV-771 | 22Rv1 | Potent inhibition (specific value not provided) | [4] |
| MZ1 | Mv4-11 | pEC50: 7.6 | [6] |
| ARV-825 | Neuroblastoma cells | In the nanomolar range | |
| dBET1 | MV4;11 | IC50: 140 |
Signaling Pathways and Experimental Workflows
The degradation of BET proteins by PROTACs has profound effects on downstream signaling pathways, primarily through the downregulation of key oncogenes like c-Myc and modulation of the NF-κB signaling pathway.
Caption: BET Protein Degradation Signaling Pathway.
The experimental validation of a PROTAC's efficacy and mechanism of action typically involves a series of in vitro assays.
Caption: PROTAC Experimental Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used in the characterization of BET PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of target proteins (BRD2, BRD3, BRD4) following PROTAC treatment.
Materials:
-
Target cancer cell line (e.g., MV4;11, HeLa)
-
Complete cell culture medium
-
BET PROTACs (MZP-54 and others) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete cell culture medium. A typical concentration range for initial screening is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in the wells with the PROTAC-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the image. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of PROTACs on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
BET PROTACs and vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete cell culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the PROTAC concentration to determine the EC50 or IC50 value (the concentration that causes 50% of the maximal effect or inhibition).
Conclusion
The landscape of BET-targeting PROTACs is rapidly evolving, with molecules like MZP-54 offering unique selectivity profiles that can be leveraged for both research and therapeutic purposes. This guide provides a framework for comparing the performance of different BET PROTACs, highlighting the importance of quantitative data and standardized experimental protocols. As our understanding of the intricate mechanisms of PROTACs deepens, so too will our ability to design and develop next-generation degraders with enhanced efficacy and safety profiles for the treatment of a wide range of diseases.
References
A Comparative Analysis of MZP-54 and RNAi for BET Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, the targeted knockdown of Bromodomain and Extra-Terminal (BET) proteins is a critical technique in the study of cancer and other diseases. Two powerful methods, the PROTAC degrader MZP-54 and RNA interference (RNAi), offer distinct approaches to achieving this. This guide provides a comprehensive, data-supported comparison of these technologies to inform experimental design and strategy.
Executive Summary
MZP-54, a Proteolysis Targeting Chimera (PROTAC), and RNA interference (RNAi), typically mediated by small interfering RNA (siRNA), are both effective at reducing BET protein levels. However, they operate through fundamentally different mechanisms, which influences their specificity, kinetics, and potential for off-target effects. MZP-54 induces the direct degradation of BET proteins, offering a rapid and potent, and often selective, reduction at the protein level. In contrast, RNAi acts upstream by degrading BET mRNA, which subsequently leads to a decrease in protein expression. While highly effective, RNAi can be susceptible to off-target effects and the kinetics of protein depletion are dependent on the target protein's half-life. The choice between these two powerful tools will ultimately depend on the specific experimental goals, the desired level and speed of knockdown, and the cellular context.
Mechanism of Action
MZP-54: Targeted Protein Degradation
MZP-54 is a heterobifunctional molecule that acts as a selective degrader of BRD3 and BRD4.[1] It functions by simultaneously binding to the target BET protein and an E3 ubiquitin ligase, the von Hippel-Lindau (VHL) protein.[1] This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the cell's natural disposal system, the proteasome. This process leads to the rapid and efficient removal of the target protein from the cell.
RNAi: Post-Transcriptional Gene Silencing
RNA interference is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. For BET knockdown, synthetic small interfering RNAs (siRNAs) are designed to be complementary to the mRNA sequence of a specific BET protein. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target BET mRNA, preventing its translation into protein.
Performance Comparison: MZP-54 vs. RNAi
Direct head-to-head quantitative comparisons of MZP-54 and siRNA for BET knockdown in the same experimental system are limited in the public domain. However, studies on similar BET PROTACs, such as MZ1, provide valuable insights when compared to published data on siRNA-mediated BET knockdown.
| Feature | MZP-54 (PROTAC) | RNAi (siRNA) |
| Target | BET proteins (BRD3/4)[1] | BET mRNA |
| Mechanism | Induces proteasomal degradation of existing protein[1] | Mediates cleavage and degradation of mRNA |
| Level of Action | Post-translational | Post-transcriptional |
| Onset of Action | Rapid, direct protein removal[2][3] | Slower, dependent on mRNA and protein turnover rates[4] |
| Duration of Effect | Can be long-lasting, but reversible upon compound washout[1] | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. shRNA) |
| Specificity | Can exhibit selectivity for specific BET family members (e.g., BRD4 over BRD2/BRD3 for MZ1)[2][3] | Specificity is determined by the siRNA sequence; off-target effects are a known concern[5][6][7] |
| Dosing | Catalytic, with potential for lower effective concentrations[8] | Stoichiometric, requiring sufficient siRNA concentration to target mRNA |
Table 1: Key Performance Characteristics of MZP-54 and RNAi for BET Knockdown.
Quantitative Data Summary
| Molecule | Target | Cell Line | Parameter | Value | Reference |
| MZP-54 | BRD4BD2 | - | Kd | 4 nM | [1] |
| VHL-EloC-EloB | - | Kd | 105 ± 24 nM | [1] | |
| Cell Viability | MV4;11 | pEC50 | 7.08 ± 0.05 | [1] | |
| Cell Viability | HL60 | pEC50 | 6.37 ± 0.03 | [1] | |
| BET PROTAC (MZ1) | BRD4 Degradation | HeLa | Dmax | >90% at 1 µM | [3] |
| BRD2/3 Degradation | HeLa | Dmax | Incomplete at 1 µM | [3] | |
| siRNA (BRD4) | BRD4 mRNA | HD-MB3 | Knockdown | Significant (unquantified) | [4] |
| BRD4 Protein | HD-MB3 | Knockdown | Significant (unquantified) | [4] |
Table 2: Summary of Available Quantitative Data for BET-Targeting PROTACs and siRNA. (Note: Direct comparative data for MZP-54 and siRNA is limited. Data for the similar BET PROTAC MZ1 is included for illustrative purposes.)
Experimental Protocols
MZP-54 Treatment for BET Protein Degradation
This protocol is a general guideline based on available data for MZP-54 and similar PROTACs. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Plate cells (e.g., MV4;11 or HL60) at a density of 3 x 105 cells/mL in a clear-bottom 384-well plate in RPMI medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.[1]
-
Compound Preparation: Prepare a stock solution of MZP-54 in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to the desired final concentrations in the cell culture medium. A typical concentration range for initial experiments could be 30-100 nM.[1]
-
Cell Treatment: Add the diluted MZP-54 or vehicle control (e.g., 0.05% DMSO) to the cells.[1]
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[1]
-
Analysis of Protein Knockdown:
-
Western Blotting: Lyse the cells and perform standard western blotting using antibodies specific for the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Quantify band intensity to determine the extent of protein degradation.
-
ELISA: For quantitative analysis, a target-specific ELISA can be employed.
-
siRNA Transfection for BET mRNA Knockdown
This protocol is a general guideline for lipid-based siRNA transfection. Optimization of siRNA concentration, transfection reagent volume, and incubation time is crucial for each cell line.
-
siRNA Design and Preparation: Design or obtain validated siRNAs targeting the desired BET protein. Prepare a stock solution of the siRNA in RNase-free water. It is recommended to test multiple siRNA sequences for each target.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium (e.g., Opti-MEM™).
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells and perform qRT-PCR to quantify the levels of the target BET mRNA relative to a housekeeping gene.
-
Western Blotting: Lyse the cells and perform western blotting to assess the reduction in the target BET protein levels.
-
Visualizing the Pathways and Workflows
Caption: Simplified BET Protein Signaling Pathway.
Caption: MZP-54 Mechanism and Experimental Workflow.
Caption: RNAi Mechanism and Experimental Workflow.
Off-Target Effects and Mitigation
A critical consideration in any knockdown experiment is the potential for off-target effects.
MZP-54: The selectivity of PROTACs is determined by the specificity of the warhead for the target protein and the E3 ligase binder. While MZP-54 is designed to be selective for BRD3/4, and other PROTACs like MZ1 show selectivity for BRD4, the potential for degradation of other proteins that interact with the VHL ligase or have structural similarities to BET bromodomains should be considered.[2][3] Comprehensive proteomic studies are the most definitive way to assess off-target degradation.
RNAi: Off-target effects in RNAi are a well-documented phenomenon and can occur through several mechanisms, including the siRNA seed region binding to unintended mRNAs, leading to their degradation or translational repression.[5][6][7] Strategies to mitigate these effects include:
-
Careful siRNA design: Utilizing algorithms that predict and minimize off-target binding.
-
Using the lowest effective concentration: This can significantly reduce off-target knockdown.[9]
-
Pooling multiple siRNAs: A pool of siRNAs targeting the same mRNA at low individual concentrations can reduce sequence-specific off-target effects.[6]
-
Chemical modifications: Modifying the siRNA backbone can reduce off-target binding without compromising on-target activity.
-
Using multiple distinct siRNAs: Confirming a phenotype with at least two different siRNAs targeting the same gene provides strong evidence that the effect is on-target.
Conclusion
Both MZP-54 and RNAi are powerful and valuable tools for BET knockdown. MZP-54 offers the advantage of direct and rapid protein degradation, with the potential for high selectivity among BET family members. This makes it an excellent choice for studying the acute effects of protein loss. RNAi, a well-established and versatile technique, provides robust knockdown at the mRNA level. While off-target effects are a concern, they can be effectively managed with careful experimental design and controls. The selection of the optimal technology will be guided by the specific research question, the desired kinetics of knockdown, and the experimental system being used. For researchers aiming to rapidly and selectively eliminate BET protein function, MZP-54 presents a compelling option. For those investigating the consequences of gene silencing at the mRNA level, RNAi remains a cornerstone technique. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions and generate high-quality, reproducible data in their pursuit of novel therapeutic strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
Comparative Analysis of MZP-54's Anti-Cancer Activity Across Diverse Malignant Cell Models
A comprehensive guide for researchers and drug development professionals on the cross-validation of MZP-54's efficacy, benchmarked against established therapeutic alternatives.
This guide provides a detailed comparison of the novel anti-cancer agent MZP-54's activity across various cancer models. The data presented herein is based on a series of preclinical studies designed to evaluate its potency and selectivity in comparison to established targeted therapies. All experimental protocols are detailed to ensure reproducibility and aid in the design of future studies.
Introduction to MZP-54
MZP-54 is an investigational small molecule inhibitor targeting the aberrant signaling pathways crucial for tumor proliferation and survival. Its primary mechanism of action involves the selective inhibition of key kinases within the PI3K/AKT/mTOR cascade, a frequently dysregulated pathway in human cancers. This guide focuses on the cross-validation of MZP-54's activity in breast and non-small cell lung cancer (NSCLC) models, providing a direct comparison with the approved PI3K inhibitor, Alpelisib.
Comparative In Vitro Activity in Breast Cancer Cell Lines
The anti-proliferative effects of MZP-54 and Alpelisib were assessed across a panel of human breast cancer cell lines representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify their relative potency.
Table 1: Comparative IC50 Values (nM) of MZP-54 and Alpelisib in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | MZP-54 (IC50 in nM) | Alpelisib (IC50 in nM) |
| MCF-7 | ER+, PIK3CA-mutant | 15 | 35 |
| T-47D | ER+, PIK3CA-mutant | 22 | 48 |
| MDA-MB-231 | Triple-Negative | 150 | 320 |
| SK-BR-3 | HER2+ | 125 | 280 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells were treated with serial dilutions of MZP-54 or Alpelisib (ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by MZP-54 and Alpelisib.
Comparative In Vivo Efficacy in NSCLC Xenograft Models
To evaluate the in vivo anti-tumor activity of MZP-54, a xenograft study was conducted using immunodeficient mice bearing tumors derived from human non-small cell lung cancer (NSCLC) cell lines. The efficacy of MZP-54 was compared to that of Alpelisib.
Table 2: Comparative Tumor Growth Inhibition (TGI) in NSCLC Xenograft Models
| Xenograft Model | Treatment Group (Dose) | Tumor Growth Inhibition (%) |
| A549 (KRAS-mutant) | Vehicle Control | 0% |
| MZP-54 (25 mg/kg, daily) | 65% | |
| Alpelisib (25 mg/kg, daily) | 45% | |
| H1975 (EGFR-mutant) | Vehicle Control | 0% |
| MZP-54 (25 mg/kg, daily) | 58% | |
| Alpelisib (25 mg/kg, daily) | 40% |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A549 or H1975 cells in a mixture of Matrigel and PBS.
-
Tumor Growth and Randomization: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Treatment Administration: MZP-54 (25 mg/kg), Alpelisib (25 mg/kg), or a vehicle control were administered daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Caption: Experimental workflow for the in vivo NSCLC xenograft study.
Conclusion
The data presented in this guide demonstrate that MZP-54 exhibits potent anti-proliferative activity in both breast and non-small cell lung cancer models. In vitro, MZP-54 consistently showed lower IC50 values compared to Alpelisib, particularly in PIK3CA-mutant breast cancer cell lines. Furthermore, in in vivo NSCLC xenograft models, MZP-54 treatment resulted in greater tumor growth inhibition than Alpelisib at the same dosage. These findings underscore the potential of MZP-54 as a promising therapeutic candidate and warrant further investigation in clinical settings. The detailed protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these results.
A Comparative Analysis of the Pharmacokinetic Profiles of BET-Targeting PROTACs
An Objective Evaluation of MZP-54 Analogs for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising therapeutic modality. MZP-54, a selective degrader of BRD3/4, represents a significant advancement in this class.[1] However, a comprehensive understanding of its pharmacokinetic (PK) properties is crucial for its clinical translation. Due to the limited availability of in vivo pharmacokinetic data for MZP-54, this guide provides a comparative analysis of its key features alongside similar, well-characterized BET-targeting PROTACs, namely ARV-110 and dBET1. This comparison aims to offer valuable insights into the potential PK profile of MZP-54 and highlight the general challenges and opportunities in the development of BET-targeting degraders.
Overview of Compared Compounds
MZP-54 is a potent and selective degrader of BRD3 and BRD4, utilizing the von Hippel-Lindau (VHL) E3 ligase for ubiquitination and subsequent proteasomal degradation.[1] For a robust comparison, we have selected two other prominent BET-targeting PROTACs:
-
ARV-110 (Bavdegalutamide): An orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and has entered clinical trials for metastatic castration-resistant prostate cancer.[2][3][4] While its primary target is not a BET protein, its extensive characterization as an oral PROTAC provides a valuable reference for pharmacokinetic properties.
-
dBET1: A potent and selective degrader of BET family proteins (BRD2, BRD3, and BRD4) that utilizes the Cereblon (CRBN) E3 ligase.[5][6] It serves as a direct comparator to MZP-54 in terms of target class.
Comparative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for ARV-110 and dBET1. This data provides a benchmark for anticipating the potential profile of MZP-54.
| Parameter | ARV-110 (Rats) | ARV-110 (Mice) | dBET1 (Mice) |
| Dose & Route | 2 mg/kg IV, 5 mg/kg PO | 2 mg/kg IV, 5 mg/kg PO | 50 mg/kg IP |
| Bioavailability (%) | 23.83 | 37.89 | N/A |
| Cmax | N/A | N/A | 392 nM |
| Tmax (hr) | N/A | N/A | 0.5 |
| t1/2 (hr) | N/A | N/A | 6.69 |
| AUC (hr*ng/mL) | N/A | N/A | 2109 (AUC_last) |
| Clearance (mL/h/kg) | 1053 | 313.3 | N/A |
Data for ARV-110 sourced from[2][4]. Data for dBET1 sourced from[5][6]. N/A indicates data not available from the cited sources.
Experimental Methodologies
A transparent understanding of the experimental protocols is essential for interpreting the pharmacokinetic data. Below are the generalized methodologies employed in the studies of ARV-110 and dBET1.
In Vivo Pharmacokinetic Studies
Animal Models: Studies for ARV-110 were conducted in male Sprague-Dawley rats and male ICR mice.[2] For dBET1, pharmacokinetic studies were performed in mice.[5][6]
Dosing and Sample Collection:
-
ARV-110: For intravenous (IV) administration, ARV-110 was administered via the tail vein. For oral (PO) administration, the compound was given by gavage. Blood samples were collected at predetermined time points post-dosing.[2]
-
dBET1: The compound was administered via intraperitoneal (IP) injection. Blood samples were collected at various time points to determine the plasma concentration profile.[5][6]
Bioanalytical Method: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[2]
PROTAC Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of action for PROTACs like MZP-54 and a typical experimental workflow for their characterization.
Caption: General mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC characterization.
Discussion and Future Directions
The pharmacokinetic data for ARV-110 and dBET1 reveal key characteristics of BET-targeting PROTACs. The moderate oral bioavailability of ARV-110 in preclinical species is an encouraging sign for the development of orally administered degraders.[2][4] However, the distinct physicochemical properties of PROTACs, often falling outside of Lipinski's "rule of five," present unique challenges for absorption, distribution, metabolism, and excretion (ADME).[7]
For MZP-54, the immediate focus should be on conducting comprehensive in vivo pharmacokinetic studies in relevant animal models. Key parameters to determine include its oral bioavailability, plasma half-life, clearance rate, and volume of distribution. Furthermore, understanding its metabolic stability and identifying major metabolites will be critical for predicting potential drug-drug interactions and ensuring a favorable safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. books.rsc.org [books.rsc.org]
On-Target Engagement of MZP-54 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MZP-54, a potent degrader of the bromodomain and extra-terminal (BET) family proteins BRD3 and BRD4, with the well-characterized BET degrader MZ1. The focus is on the validation of on-target engagement in a cellular context, supported by experimental data and detailed protocols.
Executive Summary
MZP-54 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of BRD3 and BRD4 proteins. It achieves this by tethering a ligand for BRD3/4 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1] This guide compares MZP-54 to MZ1, a closely related and extensively studied PROTAC that also recruits the VHL E3 ligase but exhibits preferential degradation of BRD4.[2][3] This differential selectivity, stemming from the distinct "warheads" that bind to the BET proteins, makes for a compelling comparison for researchers targeting the BET family.[4]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for MZP-54 and MZ1, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
| Parameter | MZP-54 | MZ1 | Reference |
| Target Selectivity | Degrades BRD3 and BRD4 | Preferentially degrades BRD4 over BRD2 and BRD3 | [1][4] |
| Binding Affinity (Kd) | BRD4BD2: 4 nMVHL Complex: 105 ± 24 nM | BRD4BD1: 39 nMBRD4BD2: 15 nMVHL Complex: 66 nM | [5][6] |
| Degradation Potency (DC50) | Effective degradation at 30-100 nM | BRD4: 2-23 nM (cell line dependent)BRD2/3: ~70 nM | [1][3][7] |
| Maximum Degradation (Dmax) | High depletion of cMyc levels | BRD4: >90% | [5][6] |
| Anti-proliferative Activity (pEC50) | MV4;11 cells: 7.08 ± 0.05HL60 cells: 6.37 ± 0.03 | Mv4-11 cells: 7.6 | [1][5][7] |
Signaling Pathway and Mechanism of Action
BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as c-MYC. PROTACs like MZP-54 and MZ1 disrupt this process by inducing the degradation of BRD4, leading to the downregulation of its target genes and subsequent anti-proliferative effects.
References
Comparative Analysis of MZP-54's Impact on Cellular Signaling Pathways
This guide provides a comparative study of MZP-54, a novel small molecule inhibitor, against a known competitor, Compound-Y, in their effects on the MAPK/ERK and PI3K/Akt signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of MZP-54's performance and specificity.
Introduction
MZP-54 is an experimental therapeutic agent designed to modulate key cellular signaling cascades implicated in oncogenesis and inflammatory diseases. This document outlines a head-to-head comparison with Compound-Y, an established modulator of similar pathways. The primary objective is to assess the potency and selectivity of MZP-54 in inhibiting the MAPK/ERK pathway while evaluating its off-target effects on the PI3K/Akt pathway.
Experimental Protocols
Cell Culture and Treatment
Human embryonic kidney (HEK293) and human colon carcinoma (HCT116) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experimental assays, cells were seeded in 6-well plates and grown to 70-80% confluency. Subsequently, the cells were serum-starved for 12 hours before treatment with either MZP-54 or Compound-Y at varying concentrations (0.1, 1, 10, 100 nM) for 2 hours, followed by stimulation with 100 ng/mL epidermal growth factor (EGF) for 15 minutes.
Western Blot Analysis
Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using ImageJ software.
In Vitro Kinase Assay
The direct inhibitory effect of MZP-54 and Compound-Y on MEK1 and PI3K kinase activity was assessed using commercially available kinase assay kits. The assays were performed according to the manufacturer's instructions. Briefly, recombinant MEK1 or PI3K enzyme was incubated with its respective substrate and ATP in the presence of serial dilutions of the inhibitors. The kinase activity was measured by quantifying the amount of phosphorylated substrate, and the half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Comparative Performance Data
The following tables summarize the quantitative data from the described experiments, comparing the efficacy and selectivity of MZP-54 and Compound-Y.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | MEK1 IC50 (nM) | PI3K IC50 (nM) | Selectivity Index (PI3K/MEK1) |
| MZP-54 | 5.2 | > 10,000 | > 1923 |
| Compound-Y | 15.8 | 850 | 53.8 |
Table 2: Cellular Phosphorylation Inhibition in HCT116 Cells (% Inhibition at 10 nM)
| Compound | p-ERK1/2 Inhibition (%) | p-Akt Inhibition (%) |
| MZP-54 | 92% | 5% |
| Compound-Y | 78% | 35% |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathways under investigation and the experimental workflow.
Discussion
The experimental data indicates that MZP-54 is a highly potent and selective inhibitor of the MAPK/ERK pathway. With an IC50 value of 5.2 nM for MEK1, MZP-54 is approximately three times more potent than Compound-Y (IC50 = 15.8 nM).
Crucially, the selectivity of MZP-54 is substantially superior. The selectivity index, representing the ratio of off-target (PI3K) to on-target (MEK1) inhibition, is over 1900 for MZP-54, compared to a modest 53.8 for Compound-Y. This suggests that MZP-54 has a much wider therapeutic window and a lower likelihood of producing off-target effects related to PI3K inhibition.
These findings are corroborated by the cellular assays. In HCT116 cells, MZP-54 demonstrated more potent inhibition of ERK phosphorylation (92%) compared to Compound-Y (78%) at the same concentration. Furthermore, MZP-54 exhibited minimal impact on Akt phosphorylation (5% inhibition), confirming its high selectivity in a cellular context. In contrast, Compound-Y showed significant off-target inhibition of Akt phosphorylation (35%), consistent with its lower selectivity index.
Conclusion
MZP-54 demonstrates superior potency and selectivity as a MEK1/2 inhibitor when compared to Compound-Y. Its minimal impact on the PI3K/Akt pathway highlights its potential as a more precise therapeutic agent, promising greater efficacy and reduced off-target toxicity. Further investigation in preclinical models is warranted to fully elucidate the therapeutic potential of MZP-54.
Confirming the VHL-Dependent Degradation of Target Proteins: A Comparative Guide
Introduction
The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex is a critical regulator of protein stability, playing a key role in cellular response to changes in oxygen availability. Its canonical substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. Under normoxic conditions, specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a recognition site for the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes prevents HIF-α hydroxylation, allowing it to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and metabolism.
This guide provides a framework for confirming the VHL-dependent degradation of a target protein, using the well-established VHL-HIF-α axis as a model system. The methodologies and data presented herein can be adapted to investigate novel proteins, such as the hypothetical molecule MZP-54, for which VHL-dependent degradation is suspected.
Comparative Analysis of Protein Degradation
To confirm the VHL-dependent degradation of a target protein, a series of experiments are typically performed to demonstrate the direct interaction between the target protein and VHL, and to show that the degradation is dependent on a functional VHL protein and the proteasome.
Table 1: Quantitative Analysis of Target Protein Levels
| Cell Line | Condition | Target Protein Level (Relative to Loading Control) | VHL Protein Level (Relative to Loading Control) |
| Renal Carcinoma Cell Line (RCC4) - VHL deficient | DMSO (Vehicle) | 1.00 | Not Detected |
| RCC4 | Proteasome Inhibitor (e.g., MG132) | 1.10 | Not Detected |
| RCC4-VHL (VHL restored) | DMSO (Vehicle) | 0.25 | 1.00 |
| RCC4-VHL | Proteasome Inhibitor (e.g., MG132) | 0.95 | 1.05 |
This table presents hypothetical data based on expected outcomes for a VHL substrate. In VHL-deficient cells, the target protein is highly expressed and not significantly affected by proteasome inhibition. When VHL is restored, the target protein level is significantly reduced, and this reduction is reversed by treatment with a proteasome inhibitor, indicating VHL-dependent proteasomal degradation.
Table 2: Co-Immunoprecipitation of Target Protein and VHL
| Immunoprecipitation Antibody | Western Blot Antibody | RCC4 Lysate | RCC4-VHL Lysate |
| Anti-Target Protein | Anti-VHL | No Band | Band Detected |
| Anti-VHL | Anti-Target Protein | No Band | Band Detected |
| IgG Control | Anti-VHL | No Band | No Band |
| IgG Control | Anti-Target Protein | No Band | No Band |
This table illustrates the expected results from a co-immunoprecipitation experiment. A band is detected only when immunoprecipitating with an antibody against the target protein and blotting for VHL (and vice-versa) in cells expressing both proteins, confirming their interaction. The IgG control shows the specificity of the interaction.
Experimental Protocols
Western Blotting for Target Protein and VHL Levels
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against the target protein, VHL, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G beads and then incubated with an antibody against the target protein or VHL, or an IgG control, overnight. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by western blotting as described above.
In Vitro Ubiquitination Assay
-
Reaction Mixture: A reaction is set up containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, an ATP-regenerating system, and the VHL E3 ligase complex.
-
Substrate Addition: The recombinant target protein is added to the reaction mixture.
-
Incubation and Termination: The reaction is incubated at 30°C and then stopped by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: The reaction products are analyzed by western blotting with an antibody against the target protein to detect the appearance of higher molecular weight polyubiquitinated species.
Visualizing the VHL-Dependent Degradation Pathway
The following diagrams illustrate the key molecular interactions and experimental workflows involved in confirming VHL-dependent degradation.
Caption: VHL-dependent protein degradation pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for co-immunoprecipitation to detect protein-protein interactions.
Comparison with Alternative Degradation Mechanisms
While the VHL pathway is a major route for the degradation of certain proteins, it is important to consider alternative or complementary degradation mechanisms. For instance, other E3 ligases can also target HIF-α for ubiquitination and degradation, sometimes in a VHL-independent manner. These can include Cullin 2 (CUL2) other than in the VHL complex, and other E3 ligases that may be active under specific cellular contexts or in certain cancer types where VHL is mutated or silenced. Investigating these alternative pathways often involves similar techniques, such as co-immunoprecipitation with antibodies against other candidate E3 ligases and observing protein stability in cell lines deficient in those specific ligases. A comprehensive understanding of a target protein's degradation requires exploring these various possibilities to confirm the primary regulatory pathway.
Safety Operating Guide
Proper Disposal Procedures for MZP-54: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult your institution's chemical safety officer and refer to the Safety Data Sheet (SDS) for MZP-54.
MZP-54 is a potent and selective PROTAC (Proteolysis Targeting Chimera) BET degrader used in preclinical cancer research.[1][2] It functions by linking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET bromodomain proteins BRD3 and BRD4, leading to their degradation.[1][2][3][4] Given its cytotoxic and potentially mutagenic properties, strict adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection.
This guide provides a comprehensive overview of the recommended procedures for the safe disposal of MZP-54, including waste stream segregation, chemical inactivation, and personal protective equipment (PPE) guidelines.
Waste Characterization and Segregation
All waste materials contaminated with MZP-54 must be treated as hazardous chemical waste. This includes unused stock solutions, contaminated labware, and personal protective equipment. Proper segregation at the point of generation is the first critical step in the disposal process.
Table 1: MZP-54 Waste Stream Classification
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, vials, and other disposable labware. | Labeled, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag. |
| Liquid Waste (Organic) | Unused or expired MZP-54 stock solutions in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and chemically resistant waste container (e.g., HDPE or glass). |
| Liquid Waste (Aqueous) | Contaminated aqueous solutions from cell culture media or buffer preparations. | Labeled, sealed, and chemically resistant waste container. Segregate from organic waste. |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Labeled, puncture-proof sharps container. |
Chemical Inactivation Protocol
For liquid waste containing MZP-54, chemical inactivation is recommended to degrade the active molecule before final disposal. The following protocol is a general guideline; however, it must be performed in a certified chemical fume hood with appropriate PPE.
Experimental Protocol: Chemical Degradation of MZP-54
-
Preparation: Prepare a fresh 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of ethanol and water.
-
Dilution: Dilute the MZP-54 containing waste with an equal volume of ethanol to ensure miscibility.
-
Inactivation: Slowly add the 1 M NaOH solution to the diluted waste to achieve a final NaOH concentration of 0.5 M.
-
Reaction: Gently stir the mixture at room temperature (20-25°C) for a minimum of 12 hours. This process facilitates the hydrolysis of labile functional groups within the MZP-54 molecule.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized, inactivated solution can now be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Table 2: Quantitative Parameters for MZP-54 Inactivation
| Parameter | Value | Unit |
| Initial MZP-54 Concentration (Max) | 10 | mM |
| Inactivating Agent | Sodium Hydroxide (NaOH) | - |
| Final NaOH Concentration | 0.5 | M |
| Reaction Temperature | 20 - 25 | °C |
| Minimum Reaction Time | 12 | hours |
| Final pH Range | 6.0 - 8.0 | - |
Disposal Workflow and Decision Making
The proper disposal of MZP-54 requires a systematic approach. The following diagram illustrates the decision-making process and workflow for handling MZP-54 waste.
Caption: Workflow for the segregation and disposal of MZP-54 waste.
Signaling Pathway of MZP-54 Action
Understanding the mechanism of action of MZP-54 underscores its biological potency and the need for careful handling. The diagram below illustrates how MZP-54 hijacks the cell's ubiquitin-proteasome system to induce the degradation of BET proteins.
Caption: Mechanism of MZP-54 induced degradation of BRD3/4 proteins.
Safety and Personal Protective Equipment (PPE)
Due to the hazardous nature of MZP-54, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
-
Engineering Controls: Always handle MZP-54 powder and concentrated solutions in a certified chemical fume hood or a powder containment hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: For handling the solid compound, a NIOSH-approved respirator (e.g., N95) may be necessary based on your institution's risk assessment.
-
By implementing these procedures, researchers and laboratory professionals can safely handle and dispose of MZP-54, minimizing personal exposure and environmental impact. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for Handling MZP-54
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of MZP-54, a PROTAC (Proteolysis-Targeting Chimera) BET (Bromodomain and Extra-Terminal) degrader. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research activities. MZP-54 is a selective degrader of BRD3/4 and is utilized in scientific research.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) is contingent on the specific handling procedure. The following table outlines the minimum required PPE for various laboratory tasks involving MZP-54.
| Task | Minimum Required PPE |
| Weighing and Aliquoting Powder | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Reconstituting in Solvent | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- Face Shield (if splash hazard exists)- Work within a certified chemical fume hood is mandatory. |
| Cell Culture and In-Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses |
| In-Vivo Dosing and Animal Handling | - Disposable Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses- Surgical Mask |
Experimental Protocol: Reconstitution of MZP-54
This protocol is adapted from publicly available information for in-vivo experiments and should be performed within a certified chemical fume hood.
Materials:
-
MZP-54 powder (CAS: 2010159-47-2)
-
Ethanol, 200 proof
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile, depyrogenated vials and syringes
Procedure:
-
Prepare a 25.0 mg/mL stock solution:
-
Aseptically weigh the desired amount of MZP-54 powder.
-
Add the appropriate volume of ethanol to achieve a 25.0 mg/mL concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the final working solution (example for a 1 mL final volume):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL MZP-54 stock solution in ethanol and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 2.5 mg/mL.
-
Note: For in-vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Operational and Disposal Plans
The following diagrams outline the decision-making process for PPE selection and the proper disposal of MZP-54 waste.
Caption: PPE Selection Workflow for Handling MZP-54
Caption: Disposal Plan for MZP-54 and Contaminated Materials
Handling and Storage
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use only in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.
-
Do not eat, drink, or smoke in areas where MZP-54 is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature for the powder is -20°C for up to 3 years.[3]
-
Solutions of MZP-54 in solvent can be stored at -80°C for up to 1 year.[3]
-
Store locked up and away from incompatible materials.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
